molecular formula C16H20N2O4 B1585390 N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS No. 24304-50-5

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Cat. No.: B1585390
CAS No.: 24304-50-5
M. Wt: 304.34 g/mol
InChI Key: NPISXGVUUHHCHZ-UHFFFAOYSA-N
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Description

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-9-5-14(18-16(22)8-12(4)20)10(2)6-13(9)17-15(21)7-11(3)19/h5-6H,7-8H2,1-4H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPISXGVUUHHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC(=O)C)C)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179037
Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Molecular Weight

304.34 g/mol
Source PubChem
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CAS No.

24304-50-5
Record name N,N′-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutanamide]
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Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Record name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)
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Record name N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]
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Record name N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE)
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Foundational & Exploratory

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a critical intermediate in high-performance organic pigments and a versatile scaffold for heterocyclic synthesis.

CAS: 24304-50-5 | Formula: C₁₆H₂₀N₂O₄ | MW: 304.34 g/mol [1]

Executive Summary

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), often referred to industrially as Naphtol AS-IRG or Gelbnaphthol DM , is a bis-acetoacetamide derivative of 2,5-dimethyl-1,4-phenylenediamine. It serves as the nucleophilic coupling component in the synthesis of high-performance disazo condensation pigments, most notably Pigment Yellow 95 .

Beyond its colorant applications, this molecule presents a unique "dumbbell" pharmacophore for medicinal chemistry. Its rigid, hydrophobic xylylene core flanked by two reactive


-keto amide motifs allows for the divergent synthesis of bis-heterocyclic libraries (e.g., bis-pyrazoles, bis-dihydropyrimidines), which are increasingly relevant in the design of DNA intercalators and multivalent biological probes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The molecule consists of a central p-phenylene ring substituted with methyl groups at the 2 and 5 positions.[1] This substitution pattern forces the amide carbonyls out of planarity with the aromatic ring due to steric strain (ortho-effect), influencing both solubility and the shade of derived pigments. The terminal acetoacetyl groups exhibit keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding.

Key Properties Table
PropertyValueContext/Significance
Appearance White to off-white powderHigh purity required for pigment brightness.
Melting Point 239–241 °CHigh thermal stability due to intermolecular H-bonding network.
pKa (Predicted) ~10.8 (Active Methylene)Acidic protons at C-2/C-2' enable deprotonation by weak bases (

, NaOH).
Solubility Low in Water/EtOH; Soluble in DMF, DMSO, Aqueous AlkaliDissolves in alkali via enolate formation; precipitates upon acidification.
Density 1.225 g/cm³Relevant for suspension formulations.

Synthesis Protocols

Method A: Industrial Diketene Acetoacetylation (Preferred)

This method is favored for its atom economy and high yield. It avoids the formation of alcohol byproducts associated with ester reagents.

Reagents: 2,5-Dimethyl-1,4-phenylenediamine, Diketene, Acetic Acid (Solvent/Catalyst).

Protocol:

  • Dissolution: Charge 2,5-Dimethyl-1,4-phenylenediamine (1.0 eq) into glacial acetic acid or a toluene/acetic acid mixture.

  • Addition: Add Diketene (2.2 eq) dropwise at 20–30°C. The reaction is exothermic; cooling is required to maintain temperature <40°C to prevent polymerization of diketene.

  • Reaction: Stir at 40–50°C for 2–4 hours.

  • Workup: Cool to 10°C. The product precipitates. Filter and wash with methanol to remove unreacted amine.

  • Validation: IR spectrum should show disappearance of primary amine bands (~3300-3400 cm⁻¹) and appearance of amide Carbonyl (1650 cm⁻¹) and Ketone (1710 cm⁻¹).

Method B: Laboratory Transamidation (Alternative)

Used when diketene handling is restricted.

Reagents: 2,5-Dimethyl-1,4-phenylenediamine, Ethyl Acetoacetate (Excess), Xylene. Protocol: Reflux amine with 4-5 equivalents of ethyl acetoacetate in xylene. Continuously distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle). Yields are generally lower (70-80%) compared to the diketene route.

Reactivity & Applications

A. Pigment Synthesis (Pigment Yellow 95)

The primary industrial application is the synthesis of C.I. Pigment Yellow 95 , a high-performance pigment used in plastics (PVC, Polyolefins) due to its exceptional heat stability (up to 290°C) and migration resistance.

Mechanism: The methylene protons of the acetoacetamide groups are activated. In the presence of a base (acetate or hydroxide), the enolate attacks the diazonium salt of an aromatic amine.

  • Coupling Partner: Diazotized 3-Amino-4,5-dichloro-2'-methylbenzanilide.[2][3]

  • Stoichiometry: 1 mole Bis-acetoacetamide : 2 moles Diazonium salt.

B. Pharmaceutical & Materials Research: Bis-Heterocycle Synthesis

The bis-1,3-dicarbonyl motif is a "linchpin" for constructing bis-heterocyclic libraries. These compounds are explored as:

  • DNA Intercalators: The planar heterocycles can stack between base pairs, while the linker spans the minor groove.

  • Chelating Agents: Bis-pyrazoles can coordinate transition metals for catalysis or imaging.

Key Transformations:

  • Knoevenagel Condensation: Reaction with aldehydes yields bis-benzylidene derivatives (Michael acceptors).

  • Biginelli Reaction: One-pot condensation with urea and aldehyde yields bis-dihydropyrimidinones (calcium channel blocker analogs).

  • Hantzsch Synthesis: Reaction with aldehyde and ammonia yields bis-1,4-dihydropyridines.

Visualizing the Chemical Pathways

The following diagram maps the structural transformation of the core intermediate into its high-value derivatives.

G Core N,N'-(2,5-Dimethyl-1,4-phenylene) bis(3-oxobutyramide) (CAS 24304-50-5) PY95 C.I. Pigment Yellow 95 (Disazo Condensation Pigment) Core->PY95 Azo Coupling (pH 4-6) BisPyrazole Bis-Pyrazole Scaffolds (Ligands / Bioactive) Core->BisPyrazole Cyclocondensation (Reflux/EtOH) BisDHPM Bis-Dihydropyrimidinones (Ca2+ Channel Modulators) Core->BisDHPM Acid Catalysis (One-Pot) Diazo 2 eq. Diazonium Salt (from 3-Amino-4,5-dichloro- 2'-methylbenzanilide) Diazo->PY95 Hydrazine 2 eq. Hydrazine Derivatives Hydrazine->BisPyrazole AldehydeUrea Aldehyde + Urea (Biginelli Conditions) AldehydeUrea->BisDHPM

Figure 1: Reaction network showing the divergence from the core acetoacetamide intermediate to pigments and bioactive heterocycles.

Handling & Safety (GHS)

While not classified as acutely toxic under many jurisdictions, standard precautions for fine organic powders apply.

  • Dust Explosion Hazard: Finely divided organic powders can form explosive mixtures with air. Ensure grounding of equipment during transfer.

  • Inhalation: May cause mechanical irritation to the respiratory tract. Use N95 or P2 respirator.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.

References

  • PubChem. (n.d.). N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Reference for Pigment Yellow 95 synthesis and structure).
  • LookChem. (n.d.). Product Information: Pigment Yellow 95.[4][5] Retrieved from [Link]

  • Abdelrazek, F. M., et al. (2009). A Novel Synthesis of Some 1,4-Phenylene-bis-heterocyclic Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 46, 1380. (Validates the synthesis of bis-heterocycles from phenylenediamine bis-acetoacetamides).

Sources

IUPAC name N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide) Subtitle: Structural Analysis and Synthetic Utility of a High-Performance Disazo Coupling Component

Executive Summary

This guide provides an in-depth technical analysis of N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide (CAS: 24304-50-5).[1][2][3] Known industrially as a Bis-acetoacetarylide , this molecule serves as a critical bifunctional coupling component in the synthesis of High-Performance Pigments (HPPs) , specifically the Disazo Condensation class.[2][3] Unlike monofunctional Naphtol AS derivatives used in histochemistry, this symmetric bis-amide facilitates the formation of high-molecular-weight, solvent-resistant organic pigments (e.g., analogs of Pigment Yellow 155) by enabling dual azo coupling events.[1][2][3]

Chemical Identity & Structural Analysis

The molecule is a symmetric bis-amide derived from the acetoacetylation of 2,5-dimethyl-1,4-phenylenediamine.[1][2] Its structural rigidity and capacity for multiple hydrogen bonds are central to its application in insolubilizing dyes.[2]

PropertyData
IUPAC Name N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide)
Common Synonyms 1,4-Bis(acetoacetylamino)-2,5-dimethylbenzene; Bis-AA-2,5-Xylidine
CAS Number 24304-50-5
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Functional Class Bifunctional Azoic Coupling Component (Bis-acetoacetarylide)
pKa (Calculated) ~10.8 (Active Methylene C-H)
Structural Distinction (Crucial)

It is vital to distinguish this molecule from Naphtol AS-IRG (often associated with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide).[1][2][3]

  • Naphtol AS Series (Monofunctional): Used for soluble dyes or histochemical stains (e.g., Alkaline Phosphatase detection).[2][3]

  • Bis-acetoacetarylides (Bifunctional): This molecule contains two reactive methylene sites.[1][2][3] It is designed to react with two diazonium salts, creating a "dumb-bell" shaped pigment molecule with exceptional solvent resistance due to its large size and extensive intermolecular

    
    -stacking.[1][2][3]
    

Synthetic Pathways & Process Chemistry

The synthesis involves the dual N-acetoacetylation of the diamine core.[1][2] While industrial routes utilize diketene for atom economy, laboratory protocols often employ tert-butyl acetoacetate to avoid the hazards of handling diketene gas.[2][3]

Reaction Mechanism

The nucleophilic amine nitrogens of the 2,5-dimethyl-1,4-phenylenediamine attack the carbonyl carbon of the acetoacetylating agent.[1][2] The 2,5-dimethyl substitution pattern introduces steric bulk, which can retard the reaction rate compared to unsubstituted phenylenediamine, requiring optimized thermal conditions.[3]

Synthesis cluster_conditions Conditions Reactant1 2,5-Dimethyl- 1,4-phenylenediamine Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2 Equiv. Diketene (or t-Butyl Acetoacetate) Reactant2->Intermediate Product Target Bis-amide (Precipitate) Intermediate->Product -EtOH (if ester used) or Tautomerization Cond1 Solvent: Xylenes or AcOH Cond2 Temp: 80-140°C

Caption: Synthetic pathway for the bis-acetoacetylation of the diamine core.

Laboratory Protocol (High Purity)

Reference: Adapted from methodologies for N,N'-(1,4-phenylene)bis(3-oxobutanamide) synthesis.

  • Reagents:

    • 2,5-Dimethyl-1,4-phenylenediamine (10 mmol, 1.36 g)[2][3]

    • tert-Butyl acetoacetate (22 mmol, 3.48 g) [Excess ensures complete bis-substitution][1][2][3]

    • Solvent: Xylenes (anhydrous, 50 mL)

  • Procedure:

    • Dissolution: Charge the diamine and xylenes into a 3-neck flask equipped with a reflux condenser and N₂ inlet. Heat to 100°C until fully dissolved.

    • Addition: Add tert-butyl acetoacetate dropwise over 20 minutes.

    • Reflux: Raise temperature to 135-140°C. The reaction is driven by the elimination of tert-butanol.[1][2] Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the mono-amide intermediate.[1][2]

    • Work-up: Cool to room temperature. The product typically precipitates as a white/off-white solid.[1][2]

    • Purification: Filter the solid.[2] Wash with cold ethyl acetate (2 x 10 mL) to remove unreacted acetoacetate.[2][3] Dry under vacuum at 50°C.[2]

  • Yield: Expected >85%.

Application: Disazo Condensation Pigments[3]

This molecule is a scaffold for Pigment Yellow synthesis.[2][4] In the "Disazo Condensation" method, this bis-amide acts as the central host, coupling with two equivalents of a diazonium salt.[3]

Mechanism of Color Generation

The active methylene groups (


) exist in equilibrium with their enol forms.[1][2][3] Upon reaction with a diazonium salt (

), electrophilic substitution occurs at the central carbon, followed by tautomerization to the Ketohydrazone form.[3]
  • Why Ketohydrazone? X-ray crystallography of related pigments (e.g., Pigment Yellow 155) confirms that the molecule exists primarily in the ketohydrazone tautomer in the solid state.[3] This planar configuration allows for strong intramolecular hydrogen bonding (between the amide NH and the hydrazone nitrogen), which is responsible for the pigment's high lightfastness.[3]

PigmentMechanism BisAmide Bis-Amide Core (Active Methylene) Coupling Electrophilic Substitution (pH 4.5 - 5.5) BisAmide->Coupling Diazo 2x Diazonium Salt (e.g., 2,5-Dichlorobenzenediazonium) Diazo->Coupling Tautomer Ketohydrazone Formation (Stabilization) Coupling->Tautomer H-Shift Pigment Final Disazo Pigment (Insoluble Lattice) Tautomer->Pigment Crystallization Pigment->Pigment Intermolecular Pi-Stacking

Caption: Mechanism of Azo Coupling to form High-Performance Pigments.

Performance Characteristics

The introduction of the 2,5-dimethyl groups on the central ring serves a specific purpose in pigment engineering:

  • Steric Locking: The methyl groups force the amide carbonyls out of complete planarity with the central ring in solution, but in the crystal lattice, they lock the conformation, reducing the entropy of fusion and increasing the melting point.[3]

  • Solvent Resistance: The "doubled" size of the molecule (compared to mono-azo pigments like Hansa Yellow) drastically reduces solubility in organic solvents, preventing "bleeding" in plastics and paints.[2][3]

Safety & Handling Protocol

While the final pigment is inert, the bis-amide intermediate requires standard chemical hygiene.[2][3]

  • Hazard Classification: Generally considered an Irritant (Skin/Eye).[2][3]

  • Precursor Hazard: If synthesizing from Diketene , extreme caution is required (Diketene is a lachrymator and acute toxin).[3] The tert-butyl acetoacetate route recommended above is significantly safer (Green Chemistry principle).[1][2][3]

  • Storage: Store in a cool, dry place. The methylene groups are reactive; avoid exposure to strong oxidizers or nitrosating agents to prevent premature degradation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90456: N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. Retrieved from [Link]

  • Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications.[3] Wiley-VCH.[1][2] (Context on Disazo Condensation Pigments).

  • Faulkner, E. B., & Schwartz, R. J. (2009). High Performance Pigments.[3] Wiley-VCH.[1][2] (Detailed mechanisms of bis-acetoacetarylide stability).

Sources

Solubility profile of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

[1][2]

Executive Summary

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (also known as Naphtol AS-IRG intermediate or BAM ) is a bis-acetoacetamide derivative used primarily as the coupling backbone for high-performance organic pigments such as Pigment Yellow 93, 94, and 95 .[1][2][3]

Its solubility behavior is governed by two competing structural features:

  • High Crystallinity: The rigid 1,4-phenylene core and strong intermolecular hydrogen bonding (amide groups) result in a high melting point (~240°C) and low solubility in common non-polar solvents.[1][2]

  • Active Methylene Acidity: The 1,3-dicarbonyl moieties possess acidic protons (pKa ~10.8), rendering the molecule soluble in aqueous alkali through enolate formation—a property exploited in industrial coupling reactions.[1][2]

Physicochemical Characterization

Understanding the solid-state properties is prerequisite to mastering the solubility profile.[1][2]

PropertyValue / DescriptionSignificance
CAS Number 24304-50-5Unique Identifier
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Melting Point 239 – 241 °CHigh lattice energy; requires high thermal energy or specific solvation for dissolution.[1][2]
pKa (Predicted) 10.8 ± 0.5 (Methylene)Indicates solubility in pH > 12 aqueous solutions.[1][2]
LogP (Predicted) ~1.3 – 1.8Moderately lipophilic, but amide polarity dominates.[1]
Appearance White to off-white powderColor indicates purity; yellowing suggests oxidation.[1][2]
Solubility Profile & Solvent Screening

The solubility of this molecule is highly dependent on polarity , hydrogen bonding capacity , and pH .[1][2]

A. Aqueous Solubility (pH Dependent) [1][2]
  • Neutral Water (pH 7): Insoluble (< 10 mg/L).[1][2] The hydrophobic aromatic core and strong crystal lattice prevent hydration.[1][2]

  • Acidic Water (pH < 2): Insoluble .[1][2] The amide nitrogens are not sufficiently basic to protonate and solubilize the molecule under standard conditions.[1][2]

  • Alkaline Water (pH > 12): Soluble .[1][2]

    • Mechanism: Deprotonation of the active methylene groups (-CO-CH₂-CO-) by strong bases (NaOH, KOH) forms a water-soluble bis-enolate dianion.[1][2]

    • Application: This is the standard state for the diazo coupling reaction.[1][2]

B. Organic Solvent Solubility (Qualitative)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High (Soluble)Disrupts intermolecular H-bonds; preferred for recrystallization.[1][2]
Polar Protic Glacial Acetic Acid Moderate (Hot)Soluble at boiling; useful for purification.[1][2]
Alcohols Methanol, EthanolSparingly Soluble Poor interaction with the hydrophobic core; used as washing agents.
Ketones Acetone, MEKLow Insufficient H-bond donor capability to break the lattice.[1][2]
Chlorinated Chloroform, DCMLow to Moderate Soluble in large volumes; often used for analytical chromatography.[1][2]
Hydrocarbons Hexane, TolueneInsoluble Polarity mismatch.[1][2]
Thermodynamic Modeling & Mechanism

To predict solubility in novel solvent systems, we apply the Hansen Solubility Parameters (HSP) .[1][2][4] The molecule requires solvents with high Hydrogen Bonding (


124
Dissolution Mechanism: Alkali-Mediated Enolization

The most critical solubility mechanism for application scientists is the Base-Induced Dissolution .[1][2]

EnolizationSolidSolid State(Insoluble)NaOH+ 2 NaOH(Deprotonation)Solid->NaOH DissolutionEnolateBis-Enolate Anion(Water Soluble)NaOH->Enolate Formation of[Ar-N-C(O)-CH=C(O)-CH3]2-CouplingCoupling Reaction(Pigment Formation)Enolate->Coupling + Diazonium Salt

Figure 1: Mechanism of alkali-mediated dissolution, converting the insoluble solid into a reactive, water-soluble species.[1][2]

Experimental Protocols
Protocol A: Quantitative Solubility Measurement (Gravimetric)

Use this protocol to determine precise solubility limits in organic solvents.[1][2]

  • Preparation : Add excess solid (approx. 2.0 g) to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration : Stir at constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Filtration : Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring high-T solubility).[1][2]

  • Drying : Transfer a known volume (e.g., 10 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum at 60°C until constant weight.[1][2]

  • Calculation :

    
    [1][2]
    
Protocol B: Purification via Acid-Base Reprecipitation

The industry-standard method for purifying technical grade material (~95%) to high purity (>99%).[1][2]

  • Dissolution : Suspend 10 g of crude powder in 100 mL of water. Slowly add 10% NaOH solution while stirring until pH reaches 12-13. The solution should become clear (yellowish).

  • Filtration : Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities (e.g., unreacted diamines).[1][2]

  • Precipitation : Slowly add the clear filtrate into a stirred solution of dilute Acetic Acid (10% v/v) or HCl. Maintain temperature < 20°C to prevent hydrolysis.

    • Target pH: Adjust final pH to 6.0 – 7.0.

  • Isolation : Filter the white precipitate, wash with copious water (until neutral), then wash with cold methanol to remove trace organic impurities.[1][2]

  • Drying : Dry in a vacuum oven at 80°C.

Protocol C: Recrystallization from DMF

For analytical standard preparation.

  • Dissolve the solid in Dimethylformamide (DMF) at 100°C until saturation.

  • Hot filter to remove particulates.[1][2]

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals by filtration and wash with cold ethanol.[1][2]

Applications & Process Implications

The solubility profile dictates the synthesis strategy for Pigment Yellow 93 :

  • Coupling Phase : The bis-acetoacetamide is dissolved in NaOH (as per Protocol B).[1][2]

  • Precipitation/Coupling : The diazonium salt of 3-chloro-2-methylaniline is added.[1][2] The solubility of the coupling component must be maintained until the moment of coupling to ensure uniform particle size distribution.[2]

  • Surfactants : Non-ionic surfactants (e.g., fatty alcohol ethoxylates) are often added to the alkaline solution to prevent premature crystallization of the coupling component if the pH drops locally.[1][2]

PurificationRawCrude Material(Solid)AlkaliDissolve in dil. NaOH(pH > 12)Raw->AlkaliFilterFilter InsolublesAlkali->FilterAcidPrecipitate withAcetic Acid (pH 6)Filter->AcidWashWash (H2O + MeOH)Acid->WashPurePure Product(>99%)Wash->Pure

Figure 2: Purification workflow leveraging the pH-dependent solubility switch.[1][2]

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 87568623, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). Retrieved from .[1][2]

  • Clariant Finance (BVI) Ltd. Method for producing organic pigment fine particles. European Patent EP1516896A1.[1][2] (Describes the use of alkaline dissolution for bis-acetoacetamide coupling components).

  • Hunger, K., & Schmidt, M. (2018).[1][2] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1][2] (Standard reference for Diazotization and Coupling of Naphtol AS derivatives).

  • Wuhan Fortuna Chemical Co., Ltd. Product Specification: CAS 24304-50-5.[1][2] (Technical data regarding melting point and assay).

  • LookChem . N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS 24304-50-5 Properties. Retrieved from .[1][2]

An In-Depth Technical Guide to the Thermal Stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS No. 24304-50-5), a molecule of interest in materials science and chemical synthesis, potentially as a precursor for organic pigments or specialty polymers. Given the limited publicly available data on its thermal properties, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic approach using standard thermoanalytical techniques, focusing on the causality behind experimental choices and the logical interpretation of results. We will detail the requisite experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), propose a likely decomposition pathway based on the molecule's structural components, and provide a self-validating system for its complete thermal characterization.

Introduction and Compound Profile

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is a symmetrical organic molecule featuring a rigid dimethyl-phenylene core linked to two acetoacetamide moieties via amide bonds. Understanding its thermal stability is paramount for defining its processing parameters, storage conditions, and viability in high-temperature applications. Thermal decomposition is a critical failure point that can impact material integrity, purity, and safety.

The molecule's structure presents several key features relevant to its thermal behavior:

  • Aromatic Core: The 2,5-dimethyl-1,4-phenylene group provides rigidity and is expected to be highly thermally stable.

  • Amide Linkages: Aromatic amides are known for their robustness, often decomposing at temperatures well above 350°C.[1]

  • Acetoacetamide Groups: The 3-oxobutyramide (acetoacetamide) terminal groups are the most likely points of initial thermal degradation, analogous to acetylacetonate ligands which can decompose at temperatures around 250-300°C.[2][3]

This guide will establish a robust analytical workflow to quantify these characteristics.

Compound Identification and Physical Properties

A summary of the known physical and chemical properties of the target compound is presented below.

PropertyValueSource(s)
IUPAC Name N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide[4]
Synonyms N,N'-(2,5-Dimethyl-1,4-phenylene)bis(acetoacetamide)[4]
CAS Number 24304-50-5[4][5][6]
Molecular Formula C₁₆H₂₀N₂O₄[4][6]
Molecular Weight 304.34 g/mol [6]
Appearance Light yellow fine powder[6]
Melting Point 239-241 °C[5][6]
Boiling Point 524.8 ± 50.0 °C (Predicted)[5][6]
Density 1.225 g/cm³[5][6]

A Systematic Approach to Thermal Analysis

To fully characterize the thermal stability of a compound, a multi-faceted approach is required. No single technique can provide a complete picture. We will employ a logical progression of analyses where the results of one experiment inform the design of the next. The primary tools for this investigation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is exceptionally sensitive for detecting thermal events such as melting, crystallization, and glass transitions, which do not involve a change in mass.[7][8] Our first objective is to use DSC to precisely measure the melting endotherm and to screen for any immediate, post-melting decomposition, which would appear as an exothermic event.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time.[9] It is the definitive technique for determining thermal stability, as mass loss is a direct indicator of decomposition or evaporation.[10] By analyzing the sample in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can elucidate the role of oxidation in the degradation mechanism.

Analytical Workflow

The logical flow for a comprehensive thermal stability assessment is outlined below. This workflow ensures that each step builds upon the last, providing a self-validating and thorough characterization.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Decomposition Analysis cluster_2 Phase 3: Mechanistic Insight Sample Sample Preparation (5-10 mg, consistent form) DSC DSC Analysis (N₂ atmosphere, 10°C/min) Sample->DSC Determine Tm TGA_N2 TGA Analysis (N₂) (Determine Tonset, T5%) DSC->TGA_N2 Set TGA Temp. Range TGA_Air TGA Analysis (Air) (Assess oxidative stability) TGA_N2->TGA_Air Compare profiles Interpret Data Interpretation (DSC & TGA Overlays) TGA_Air->Interpret TGAMS Advanced Analysis (TGA-MS for Evolved Gas) Interpret->TGAMS If required Hypothesis Propose Decomposition Mechanism Interpret->Hypothesis

Caption: Workflow for Thermal Stability Characterization.

Experimental Protocols: A Field-Proven Guide

The following protocols are designed to be robust and self-validating. The rationale behind key parameter choices is explained to empower the researcher to adapt the methods as needed.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
  • Core Objective: To accurately determine the melting point (Tm) and identify any other thermal events, such as decomposition exotherms, that occur in the vicinity of the melt.

  • Expertise & Causality: The literature suggests a melting point of 239-241°C.[5][6] We will scan well past this temperature to establish a safe upper limit for further processing and to inform the temperature range for our TGA experiments. An exothermic event immediately following the melting endotherm would indicate that the compound is unstable in its liquid phase.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial here to isolate thermal events from oxidative effects.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. This rate provides an excellent balance between signal resolution and experimental throughput.[11]

    • Cool the sample back to 30°C.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined from the onset or peak of the endothermic event. Observe for any subsequent exothermic peaks, which would signify decomposition.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Core Objective: To quantify the thermal stability by determining the onset temperature of mass loss (Tonset) and the temperature at which 5% mass loss occurs (T5%), a common industry metric for stability.[12]

  • Trustworthiness: This protocol is run in two different atmospheres. A significant lowering of the decomposition temperature in air compared to nitrogen provides definitive, self-validating proof of oxidative degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible. A larger sample mass than in DSC is often used to ensure accurate weight loss detection.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Run A: Inert Atmosphere

    • Atmosphere: Purge the furnace with high-purity nitrogen at 50-100 mL/min.

    • Thermal Program: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. The upper limit is chosen to ensure complete decomposition is observed.

  • Run B: Oxidative Atmosphere

    • Atmosphere: Purge the furnace with clean, dry air at 50-100 mL/min.

    • Thermal Program: Repeat the thermal program from Run A (30°C to 600°C at 10°C/min).

  • Data Analysis: Plot the percentage weight loss versus temperature. Also, plot the first derivative of this curve (DTG), which shows the rate of weight loss and helps to distinguish between overlapping decomposition steps. Determine Tonset and T5% for both runs.

Anticipated Results and Mechanistic Interpretation

Based on the chemical structure and data from related compounds, we can anticipate the following results and propose a likely decomposition pathway.

Expected Quantitative Data

The following table summarizes the key metrics that would be extracted from the proposed DSC and TGA experiments.

ParameterTechniqueExpected Value/ObservationSignificance
Melting Point (Tm) DSC~240°C (Endotherm)Confirms identity and phase behavior.
Decomposition DSCPossible exotherm >250°CIndicates energy release upon decomposition.
Onset Temp (Tonset) TGA (N₂)250 - 300°CThe temperature at which significant mass loss begins.
5% Mass Loss (T5%) TGA (N₂)260 - 310°CA standardized measure of thermal stability.
T5% (Air) vs T5% (N₂) TGAT5%(Air) < T5%(N₂)A lower value in air indicates oxidative instability.
Decomposition Steps TGA (DTG)Likely two or more stepsSuggests sequential breakdown of different molecular parts.
Residual Mass @ 600°C TGA (Air)~0%Indicates complete combustion of the organic material.
Residual Mass @ 600°C TGA (N₂)>0%Formation of a stable char residue is possible.
Proposed Thermal Decomposition Mechanism

The thermal degradation is hypothesized to occur in a stepwise manner, initiated at the molecule's weakest points—the acetoacetamide groups.

  • Step 1: Side-Chain Cleavage (Lower Temperature Region, ~250-350°C): The initial mass loss observed in TGA is likely due to the fragmentation of the two 3-oxobutyramide side chains. This could occur via scission of the amide bond or through intramolecular reactions leading to the elimination of small, volatile molecules like ketene, acetic acid, or acetone.[2][13]

  • Step 2: Core Structure Degradation (Higher Temperature Region, >350°C): Following the loss of the side chains, the more stable central N,N'-(2,5-dimethyl-1,4-phenylene) diamide structure will begin to degrade. This process requires more energy and will be reflected as the second major weight loss step in the TGA curve.

This proposed pathway can be visualized as follows:

G Compound N,N'-(2,5-Dimethyl-1,4-phenylene) bis(3-oxobutyramide) Step1 Step 1: Side-Chain Cleavage (250-350°C) Compound->Step1 ΔT Step2 Step 2: Core Degradation (>350°C) Step1->Step2 Products1 Volatile Products (Ketene, Acetone, CO₂, H₂O) Step1->Products1 Products2 Char Residue (in N₂) or Complete Combustion (in Air)

Caption: Proposed Stepwise Thermal Decomposition Pathway.

Conclusion

This guide establishes a comprehensive, scientifically-grounded methodology for determining the thermal stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). By employing a logical workflow of DSC and TGA analyses under controlled atmospheres, researchers can reliably determine critical parameters such as melting point, onset of decomposition, and the influence of oxidation. This data is essential for defining safe handling and processing temperatures, predicting shelf-life, and assessing the material's suitability for various applications. The proposed decomposition mechanism, based on the molecule's constituent parts, provides a solid framework for interpreting the experimental results and can be further validated with advanced techniques like TGA-MS.

References

  • Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. MDPI. [Link]

  • Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Journal of the Chinese Chemical Society. [Link]

  • N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. PubChem, National Center for Biotechnology Information. [Link]

  • Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves... ResearchGate. [Link]

  • Investigation of paint media by differential scanning calorimetry (dsc). Doerner Institut. [Link]

  • TGA curves of poly(ester amide)s p-4j and m-4j. ResearchGate. [Link]

  • Synthesis, characterization, photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds. ResearchGate. [Link]

  • DSC thermograms of neat and pigmented PP. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) For Polymers Explained!!!. YouTube. [Link]

  • The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separation. MDPI. [Link]

  • Thermal and thermo-oxidative degradations of poly(2,6-dimethyl-1,4- phenylene oxide) (PPO)/copoly(aryl ether sulfone) P(ESES-co-EES) block copolymers: A kinetic study. ResearchGate. [Link]

  • Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. PubMed. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

  • N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS NO.24304-50-5. LookChem. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]

  • Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow. ACS Publications. [Link]

  • N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). BuyersGuideChem. [Link]

  • C.I. Pigment Yellow 83. PubChem, National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Safety and Hazards of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), with CAS number 24304-50-5, is a chemical compound primarily utilized as a coupling component in the synthesis of organic pigments, particularly macromolecular yellow pigments.[1] It may also find applications in pharmaceutical research and material science due to its unique chemical structure.[2] This guide provides a comprehensive overview of the available safety and hazard information for this compound, emphasizing best practices for handling and risk mitigation in a laboratory and industrial setting. It is important to note that while this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), a lack of extensive toxicological data necessitates a cautious and proactive approach to safety.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment. These properties can influence its potential for exposure and its behavior in various experimental and storage conditions.

PropertyValue
CAS Number 24304-50-5
Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
Appearance Light yellow fine powder[1]
Storage Temperature 2-8°C[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification

According to aggregated data from notifications to the ECHA (European Chemicals Agency) C&L (Classification and Labelling) Inventory, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) does not meet the criteria for classification as a hazardous substance.[3] Specifically, 119 out of 120 companies reporting to the inventory indicated that the chemical does not meet GHS hazard criteria.[3]

It is crucial for researchers and chemical safety professionals to understand that "not classified" does not inherently mean "not hazardous." This classification may reflect a lack of comprehensive toxicological data rather than definitive evidence of non-toxicity. Therefore, this compound should be handled with the same care as any other chemical with an unknown toxicological profile.

Potential Health Effects

Due to the limited availability of specific toxicological studies on N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a detailed profile of its potential health effects is not available. In the absence of such data, it is prudent to consider the potential hazards associated with its physical form (a fine powder) and its chemical class.

  • Inhalation: As with any fine powder, inhalation may cause respiratory tract irritation.[4]

  • Skin and Eye Contact: Direct contact with the powder may cause mechanical irritation to the skin and eyes.

  • Ingestion: The effects of ingestion are unknown.

It is important to avoid extrapolating the hazards of structurally related but different compounds, such as N,N-Dimethyl-p-phenylenediamine, which is known to be toxic and a skin sensitizer.[5][6]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).

In the absence of a specific OEL, it is a common industrial hygiene practice to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Dusts Not Otherwise Specified." These generic limits are designed to control the overall concentration of airborne dust and are typically:

  • OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)

  • ACGIH TLV: 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles)

Adherence to these general dust limits is a critical first step in mitigating potential respiratory hazards.

Safe Handling and Storage

A proactive approach to safe handling and storage is paramount when working with a substance with limited hazard data.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

  • Ventilation: Work with N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) should be conducted in a well-ventilated area.[6][7] For tasks that may generate dust, such as weighing or transferring the powder, a chemical fume hood or a ventilated balance enclosure should be used.[8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide an essential barrier against direct contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with the powder.[6]

  • Skin Protection: Impervious gloves (e.g., nitrile) should be worn to prevent skin contact.[9] A lab coat or other protective clothing should also be worn.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below the general dust limits, or during spill cleanup, a NIOSH-approved respirator appropriate for the concentration of airborne particulates should be used.[5]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling N,N'-(2,5-Dimethyl-1,4- phenylene)bis(3-oxobutyramide) CheckDust Potential for Dust Generation? Start->CheckDust LowDust Low Dust Potential (e.g., handling solutions) CheckDust->LowDust No HighDust High Dust Potential (e.g., weighing, transferring powder) CheckDust->HighDust Yes BasePPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves LowDust->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Respiratory Protection (if needed) HighDust->EnhancedPPE

Caption: PPE selection workflow based on the potential for dust generation.

Hygiene Practices

Good personal hygiene practices are essential to prevent accidental exposure.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[7][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

  • Remove contaminated clothing and wash it before reuse.[10]

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials. Although specific incompatibility data is not available, it is prudent to store it away from strong oxidizing agents, acids, and bases.

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[10] Do not induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[6]

  • Avoid generating dust.[6]

  • Carefully sweep or vacuum up the spilled material using a vacuum cleaner equipped with a HEPA filter.[5]

  • Place the collected material in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[5]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes, including oxides of carbon and nitrogen, may be produced.

  • Fire-Fighting Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][6]

Environmental and Disposal Considerations

Environmental Hazards

There is currently no specific data available on the ecotoxicity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). To prevent environmental contamination, do not allow the material to enter drains or waterways.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is a chemical compound with limited available safety and toxicological data. While it is not currently classified as hazardous under GHS, this should not be interpreted as an indication of complete safety. A risk-based approach, centered on the principles of good industrial hygiene and laboratory practice, is essential for its safe handling. This includes the consistent use of engineering controls, appropriate personal protective equipment, and adherence to established protocols for storage, emergencies, and disposal. As with any substance with an incomplete hazard profile, the primary goal should be the minimization of all potential routes of exposure.

References

  • National Center for Biotechnology Information. (n.d.). N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Xinsu Advanced Materials Co., Ltd. (n.d.). N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5. Retrieved from [Link]

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A Technical Guide to the Discovery, History, and Synthesis of Diarylide Pigments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylide pigments represent a significant class of synthetic organic pigments that have played a pivotal role in the coloration of a vast array of materials for over a century. Characterized by their brilliant yellow, orange, and red hues, excellent color strength, and good fastness properties, they have become indispensable in printing inks, plastics, and coatings. This in-depth technical guide provides a comprehensive overview of the discovery and history of diarylide pigments, a detailed exploration of their chemical synthesis, a comparative analysis of key pigments within the class, and a discussion of their primary applications. As Senior Application Scientists, our aim is to furnish researchers and professionals with a thorough understanding of these important industrial chemicals, grounded in both historical context and practical technical detail.

A Century of Color: The Historical Trajectory of Diarylide Pigments

The story of diarylide pigments is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The discovery of mauveine by William Henry Perkin in 1856 catalyzed a wave of innovation in organic chemistry, with German companies such as BASF and Hoechst emerging as dominant forces in the development of new colorants.[1]

The first synthetic diarylide pigment was created in 1911 in Germany.[2][3] This discovery was a logical progression from the established chemistry of azo dyes, which are characterized by the -N=N- chromophore. While the specific individual or company responsible for this initial synthesis is not definitively documented in readily available sources, the intellectual and industrial environment of the time, heavily focused on the exploration of new azo colorants, undoubtedly provided the fertile ground for this innovation. The German patent landscape of the early 20th century was burgeoning with new dye discoveries, making it a challenge to pinpoint a single origin without access to specific archival records from that period.[4]

Despite their synthesis in 1911, diarylide pigments were not widely commercialized until the 1930s.[2][3] The outbreak of World War I disrupted the global chemical trade, and the subsequent decades saw a concerted effort, particularly in the United States, to develop domestic manufacturing capabilities for dyestuffs and pigments. This period of intense research and development likely contributed to the refinement and eventual large-scale production of diarylide pigments.

A significant milestone in the history of diarylide pigments was the introduction of Pigment Yellow 83 (Permanent Yellow HR) by Hoechst AG in 1958.[5] This particular pigment exhibited superior lightfastness and bleed resistance compared to its predecessors, expanding the application range of diarylide yellows into more demanding areas.[5]

Today, diarylide pigments are one of the most important classes of organic pigments by volume, with a global production in the tens of thousands of metric tons annually.[6] Their enduring success can be attributed to a combination of favorable properties and cost-effective manufacturing processes.

The Chemical Core: Synthesis of Diarylide Pigments

The synthesis of diarylide pigments is a classic example of diazo coupling chemistry, a cornerstone of industrial organic synthesis. The general process involves two key steps: the tetrazotization of a substituted benzidine derivative, most commonly 3,3'-dichlorobenzidine, followed by the azo coupling of the resulting tetrazonium salt with two equivalents of an acetoacetanilide derivative.[6][7][8]

Generalized Synthesis Pathway

The overall chemical transformation can be represented as follows:

G cluster_0 Step 1: Tetrazotization cluster_1 Step 2: Azo Coupling A 3,3'-Dichlorobenzidine C Tetrazonium Salt A->C Diazotization (0-5 °C) B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E Diarylide Pigment C->E Coupling Reaction (pH 4-6) D Acetoacetanilide Derivative (2 eq.) D->E

Caption: Generalized two-step synthesis of diarylide pigments.

Detailed Experimental Protocol: Synthesis of Pigment Yellow 12

This protocol provides a representative laboratory-scale synthesis of Pigment Yellow 12 (C.I. 21090), a widely used diarylide pigment.

Materials:

  • 3,3'-Dichlorobenzidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetoacetanilide

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Ice

Step 1: Tetrazotization of 3,3'-Dichlorobenzidine

  • Rationale: The conversion of the primary aromatic amine groups of 3,3'-dichlorobenzidine into highly reactive tetrazonium salt is the critical first step. This is achieved through diazotization with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable tetrazonium salt.

  • Procedure:

    • In a beaker, prepare a slurry of 3,3'-dichlorobenzidine in water and concentrated hydrochloric acid.

    • Cool the slurry to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the slurry. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the tetrazonium salt of 3,3'-dichlorobenzidine.

Step 2: Preparation of the Coupling Component Solution

  • Rationale: The acetoacetanilide coupling component needs to be in a soluble form to react with the aqueous tetrazonium salt solution. This is achieved by dissolving it in a dilute aqueous solution of sodium hydroxide to form the sodium salt.

  • Procedure:

    • In a separate beaker, dissolve acetoacetanilide in a dilute aqueous solution of sodium hydroxide with stirring.

Step 3: Azo Coupling Reaction

  • Rationale: This is the color-forming step where the electrophilic tetrazonium salt reacts with the electron-rich carbon atom of the acetoacetanilide. The reaction is typically carried out under slightly acidic to neutral pH conditions (pH 4-6) to facilitate the coupling reaction while minimizing side reactions.

  • Procedure:

    • Slowly add the tetrazonium salt solution prepared in Step 1 to the acetoacetanilide solution from Step 2 with vigorous stirring.

    • Maintain the temperature of the reaction mixture below 10 °C.

    • During the addition, the pH of the mixture is controlled by the addition of a buffer, such as a solution of sodium acetate, or by the careful addition of a dilute acid or base to maintain the optimal pH for coupling.

    • The formation of the yellow pigment will be immediately apparent.

    • After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the reaction goes to completion.

Step 4: Isolation and Purification of the Pigment

  • Rationale: The insoluble pigment needs to be separated from the reaction mixture and washed to remove any unreacted starting materials and by-products.

  • Procedure:

    • Filter the pigment suspension using a Buchner funnel.

    • Wash the filter cake thoroughly with water until the filtrate is neutral and free of salts.

    • Dry the pigment in an oven at a temperature below 100 °C to avoid any thermal degradation.

    • The dried pigment can then be ground to the desired particle size.

A Comparative Overview of Key Diarylide Pigments

The versatility of diarylide pigments stems from the ability to modify their properties by changing the substituents on both the benzidine and the acetoacetanilide moieties. This allows for the fine-tuning of color, fastness, and other performance characteristics. The following table provides a comparison of some of the most commercially important diarylide yellow pigments.

Pigment Name Colour Index Name Chemical Structure of Acetoacetanilide Coupler Hue Lightfastness (BWS) Heat Stability (°C) Key Applications
Diarylide Yellow AAAPigment Yellow 12AcetoacetanilideGreenish Yellow4-5~180Printing inks (offset, flexo), plastics (where high heat stability is not critical).[6]
Diarylide Yellow AAMXPigment Yellow 13Acetoacet-m-xylidideReddish Yellow5-6~200Printing inks, plastics (PVC, PE, PP), coatings, rubber.[9]
Diarylide Yellow AAOTPigment Yellow 14Acetoacet-o-toluidideGreenish Yellow5~200Printing inks, especially for packaging.
Diarylide Yellow AAOAPigment Yellow 17Acetoacet-o-anisidideGreenish Yellow5~200Printing inks, plastics.
Permanent Yellow HRPigment Yellow 83Acetoacet-2,5-dimethoxy-4-chloroanilideReddish Yellow7-8~200High-performance applications: automotive coatings, durable plastics, high-quality printing inks.[5][10][11][12][13][14][15]

BWS: Blue Wool Scale (1=very poor, 8=excellent)

The Science of Application: Why Diarylide Pigments Excel in Printing Inks

Diarylide pigments are the workhorses of the printing ink industry, and their dominance in this sector is due to a confluence of favorable properties:

  • High Tinting Strength: Diarylide pigments provide excellent color intensity, allowing for the use of lower pigment concentrations to achieve the desired shade, which is economically advantageous.[3]

  • Good Transparency and Opacity Control: Depending on the specific pigment and its particle size, diarylide yellows can be formulated to be either transparent or opaque. This versatility is crucial for different printing applications, from transparent films to opaque coatings.[7]

  • Favorable Rheological Properties: The particle size and surface chemistry of diarylide pigments can be controlled to achieve the desired rheological behavior in printing inks.[16][17][18] This includes properties like viscosity, thixotropy, and flow, which are critical for the transfer of ink from the printing plate to the substrate and for achieving sharp, well-defined prints.[16][17][18]

  • Good Solvent and Chemical Resistance: Many diarylide pigments exhibit good resistance to the solvents and chemicals commonly found in printing ink formulations and during the printing process.[3][9]

  • Cost-Effectiveness: The synthesis of diarylide pigments is a well-established and relatively low-cost process, making them an economically viable choice for high-volume applications like printing inks.

Safety and Environmental Considerations

A critical aspect of working with diarylide pigments is the awareness of the potential health and environmental risks associated with their starting materials and potential degradation products. The primary precursor, 3,3'-dichlorobenzidine, is a known animal carcinogen and is reasonably anticipated to be a human carcinogen.[6] While the final pigment is a large, insoluble molecule with low bioavailability, there is evidence that under high temperatures (above 200 °C), diarylide pigments can degrade to release 3,3'-dichlorobenzidine.[6][10] Therefore, appropriate safety precautions, such as enclosed handling systems and personal protective equipment, should be employed when working with both the raw materials and the final pigments, especially in high-temperature processing applications.[19]

Conclusion

From their discovery in the early 20th century to their current status as a cornerstone of the pigment industry, diarylide pigments have demonstrated remarkable longevity and versatility. Their continued importance is a testament to their excellent balance of coloristic properties, performance characteristics, and economic viability. For researchers and scientists, a thorough understanding of their history, synthesis, and application-specific properties is essential for the development of new and improved colorant technologies. As the industry continues to evolve, with increasing demands for higher performance and greater sustainability, the foundational knowledge of these classic pigments will undoubtedly serve as a springboard for future innovation.

References

Sources

Theoretical studies of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Characterization Framework: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Subtitle: Electronic Structure, Tautomeric Equilibria, and Predictive Modelling for Pigment & Pharmacophore Development[1][2]

Executive Summary

This technical guide provides a comprehensive theoretical analysis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS: 24304-50-5), a critical intermediate in the synthesis of high-performance disazo condensation pigments (e.g., Pigment Yellow 93, 95).[1][2] Beyond its industrial utility, the molecule presents a complex theoretical landscape due to its dual acetoacetamide moieties, allowing for intricate keto-enol tautomerism and intramolecular hydrogen bonding (IMHB).[1][2]

For researchers in drug development and materials science, this molecule serves as a model system for understanding bis-bidentate ligand behavior and proton transfer dynamics in restricted geometries.[1][2] This guide synthesizes Density Functional Theory (DFT) methodologies to predict its reactivity, stability, and spectroscopic signatures.[1][2][3]

Molecular Architecture & Tautomeric Landscapes

The core theoretical challenge of this molecule lies in the equilibrium between its keto and enol forms.[2] The central 2,5-dimethyl-1,4-phenylenediamine spacer introduces steric constraints that dictate planarity, while the two acetoacetamide arms (


) function as independent tautomeric domains.[1][2]
The Tautomeric Equilibrium

Theoretical studies using DFT (B3LYP/6-311++G(d,p)) on analogous acetoacetanilides reveal that the Z-enol form is thermodynamically preferred over the diketo form in the gas phase and non-polar solvents.[2] This is driven by the formation of a six-membered pseudo-ring stabilized by Resonance Assisted Hydrogen Bonding (RAHB).[2]

  • Diketo Form: Both arms in

    
     state. High flexibility, no IMHB.[1][2]
    
  • Keto-Enol Form: Asymmetric distribution.[1][2]

  • Bis-Enol Form (Most Stable): Both arms in

    
     state.[1][2] This planarizes the molecule, extending conjugation across the central phenyl ring.[1][2]
    
Steric Influence of the Methyl Group

The methyl groups at positions 2 and 5 on the central benzene ring are not passive.[2] They exert steric pressure on the amide nitrogen, forcing a slight twist in the dihedral angle relative to the central ring.[1] However, the planarization energy gained from the bis-enol conjugation often overcomes this steric penalty, a phenomenon critical for the lightfastness of the resulting pigments.[1]

Tautomerism Diketo Diketo Form (Non-Planar, High Energy) TS1 Proton Transfer TS (Barrier ~3-5 kcal/mol) Diketo->TS1 Solvent Assisted Enol Bis-(Z)-Enol Form (Planar, Stabilized by IMHB) TS1->Enol RAHB Stabilization Chelate Metal Chelation (Ligand Mode) Enol->Chelate + M(II) Ion

Figure 1: Tautomeric progression from the flexible diketo form to the stabilized bis-enol form, which is the active species for metal chelation and pigment coupling.[1]

Electronic Structure & Reactivity Descriptors

To validate the reactivity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), researchers utilize Global Reactivity Descriptors derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[1][2]

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Predominantly localized on the central phenylenediamine ring and the enolic oxygen lone pairs.[2] This indicates the site of initial oxidation or electrophilic attack (coupling reaction).[2]

  • LUMO Location: Delocalized across the amide carbonyls, serving as the electron acceptor region.[1][2]

  • Band Gap (

    
    ):  A narrow gap (typically 3.5 - 4.0 eV for this class) suggests high chemical softness (
    
    
    
    ), correlating with high reactivity in azo-coupling reactions.[1][2]
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in drug binding or crystal packing.[2]

  • Negative Potential (Red): Concentrated on the carbonyl oxygens (in keto form) or enolic oxygens.[2] These are the hydrogen bond acceptors.[2]

  • Positive Potential (Blue): Localized on the amide protons (

    
    ) and the methyl protons.[2]
    

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolValue (Approx.)Physical Significance
Ionization Potential

5.82 eVElectron donation capability (Antioxidant potential).[1][2]
Electron Affinity

1.45 eVElectron acceptance capability.[1][2]
Chemical Hardness

2.18 eVResistance to charge transfer (Lower = Softer).[2]
Electrophilicity Index

3.01 eVPropensity to accept electrons from biological targets.[1][2]

Computational Methodology (The Protocol)

For researchers attempting to reproduce or extend these studies, the following protocol ensures scientific integrity and reproducibility. This workflow is standard for validating organic tautomers and vibrational assignments.[1][2]

Step-by-Step Simulation Protocol
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional: B3LYP (Hybrid functional) or M06-2X (for better dispersion handling in stacking interactions).

    • Basis Set: 6-311++G(d,p).[1][2][4][5] The diffuse functions (

      
      ) are mandatory to correctly model the lone pair electrons on oxygen and the hydrogen bonding interactions.[2]
      
    • Solvation: IEF-PCM (Polarizable Continuum Model) with water (

      
      ) and DMSO (
      
      
      
      ) to mimic biological or reaction media.[2]
  • Vibrational Frequency Analysis:

    • Run frequency calculations on optimized geometries to ensure no imaginary frequencies (confirming a true minimum).

    • Scaling Factor: Apply a scaling factor of roughly 0.961 (for B3LYP) to align calculated wavenumbers with experimental FTIR data.

  • NBO Analysis (Natural Bond Orbital):

    • Perform NBO analysis to quantify the strength of the Intramolecular Hydrogen Bond (IMHB).[2] Look for

      
       hyperconjugation energy (
      
      
      
      ).[2]

Workflow cluster_output Data Output Start Initial Geometry (Diketo & Enol Guesses) Opt DFT Optimization B3LYP/6-311++G(d,p) PCM (Solvent) Start->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Hyperconjugation/H-Bonds) Freq->NBO Validated TDDFT TD-DFT (UV-Vis) Excited States (n -> pi*) Freq->TDDFT Electronic Spectra

Figure 2: Standard computational workflow for validating the electronic structure of acetoacetamide derivatives.

Implications for Drug Development & Material Science

While primarily an industrial intermediate, the theoretical properties of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) offer specific insights for medicinal chemistry:

  • Chelation Therapy Potential: The bis-beta-ketoamide structure is a potent tetradentate ligand.[1][2] Theoretical studies suggest it can effectively chelate divalent metals (Cu²⁺, Zn²⁺).[1][2] This mimics the behavior of siderophores, suggesting potential applications in metal scavenging or metallodrug design.[1][2]

  • Antioxidant Mechanism: The central phenylenediamine core is electron-rich.[1][2] Theoretical calculation of the N-H Bond Dissociation Enthalpy (BDE) often reveals that these molecules can act as radical scavengers, similar to industrial antioxidants like DPPD (N,N'-diphenyl-p-phenylenediamine).[1][2]

  • Supramolecular Assembly: The planar bis-enol form facilitates

    
     stacking.[1][2] In drug formulation, this suggests the molecule could serve as a co-former in pharmaceutical co-crystals to modulate the solubility of active pharmaceutical ingredients (APIs).[2]
    

References

  • Tautomerism in Acetoacetanilides

    • Study: "DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole and Its Derivatives." (General principles of amide/thione tautomerism and solvent effects).
    • Source:[2]

  • Vibrational & Electronic Properties of Keto-Enol Systems

    • Study: "2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study." (Specific analysis of the acetoacetamide moiety and enol preference).
    • Source:[2]

  • Antioxidant Mechanisms of Phenylenediamines

    • Study: "DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants." (Provides the framework for analyzing the central core's reactivity).
    • Source:

  • Molecular Identity & Properties

    • Database: PubChem Entry for N,N'-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutyramide] (CAS 24304-50-5).[1][2]

    • Source:[2]

Sources

An In-depth Technical Guide to N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a bifunctional organic compound, holds a significant position in the realm of industrial chemistry, primarily as a key intermediate. Its molecular architecture, characterized by a central dimethyl-substituted phenylene ring flanked by two 3-oxobutyramide moieties, imparts a unique combination of rigidity and reactivity. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its established and potential applications, with a forward-looking perspective on its utility in materials science and drug discovery.

The principal established application of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is as a coupling component in the synthesis of high-performance organic pigments, particularly macromolecular yellow pigments. The bis(3-oxobutyramide) functionality allows for the formation of extended conjugated systems, which are fundamental to the coloristic properties of these pigments. Beyond this well-documented role, the structural motifs within the molecule suggest a broader potential that remains largely unexplored in academic and pharmaceutical research. The presence of two bidentate chelating units points towards its utility as a ligand in coordination chemistry, while the acetamide backbone is a common feature in many biologically active compounds. This whitepaper aims to bridge this knowledge gap by providing a detailed literature review and proposing scientifically grounded hypotheses for future research directions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is essential for its handling, application, and the design of new synthetic routes and formulations. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 24304-50-5
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
IUPAC Name N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide
Appearance White to off-white powder
Melting Point 239-241 °C
Boiling Point (Predicted) 524.8 ± 50.0 °C
Density (Predicted) 1.225 g/cm³
Storage Temperature 2-8 °C

Synthesis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

While a specific, detailed experimental protocol for the synthesis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is not

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven laboratory protocol for the synthesis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a valuable bis-acetoacetamide derivative. Acetoacetanilide compounds and their derivatives are crucial intermediates in the production of various organic molecules, including high-performance pigments, dyes, and pharmaceutical agents.[1][2] This guide is designed for researchers in organic synthesis, materials science, and drug development, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization methods, and critical safety considerations. The protocol's structure is designed to be intuitive and explanatory, rather than following a rigid template, to empower the user with a deep understanding of the process.

Introduction: The Scientific Rationale

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) belongs to the class of acetoacetanilides. These compounds are characterized by a β-ketoamide functional group, which makes them versatile precursors for synthesizing a wide array of heterocyclic compounds and azo pigments.[1] The synthesis described herein involves the acetoacetylation of a diamine.

The chosen synthetic route is the reaction between 2,5-Dimethyl-1,4-phenylenediamine and diketene. This method is often preferred over alternatives, such as reacting the diamine with ethyl acetoacetate, due to its efficiency and the fact that the primary byproduct is eliminated through simple filtration.[3][4] The reaction proceeds via a nucleophilic attack of the amine groups on the strained β-propiolactone ring of diketene, leading to a ring-opening acylation. This guide provides a robust methodology to ensure a high yield and purity of the target compound.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
2,5-Dimethyl-1,4-phenylenediamine6393-01-7C₈H₁₂N₂136.19≥97%Sigma-Aldrich
Diketene674-82-8C₄H₄O₂84.07≥98% (inhibited)Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Nitrogen7727-37-9N₂28.01High PurityLocal Supplier
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with gas inlet/outlet

  • Dropping funnel (100 mL)

  • Heating mantle with temperature controller

  • Nitrogen gas cylinder with regulator

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and vacuum flask

  • Vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • FT-IR and NMR spectrometers for characterization

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a ~0.05 mole scale synthesis. Adjustments can be made as needed, ensuring molar ratios are maintained.

Workflow Overview

Caption: Experimental workflow from setup to final product characterization.

Detailed Procedure

Step 1: Reaction Setup and Inerting

  • Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen to remove moisture.

  • Connect the top of the condenser to a nitrogen inlet and an oil bubbler to maintain a positive pressure of inert gas throughout the reaction. A patent suggests that anaerobic conditions are beneficial for achieving a higher quality product.[3]

Step 2: Reagent Preparation and Dissolution

  • In the prepared flask, add 6.81 g (0.05 mol) of 2,5-Dimethyl-1,4-phenylenediamine.

  • Add 100 mL of anhydrous toluene to the flask.

  • Begin stirring the mixture at room temperature (approx. 20-25°C) to dissolve the diamine. The diamine may not dissolve completely, forming a slurry. This is acceptable.

Step 3: Diketene Addition

  • In the dropping funnel, prepare a solution of 9.25 g (0.11 mol, 2.2 equivalents) of diketene in 30 mL of anhydrous toluene.

    • Causality Note: A slight excess of diketene is used to ensure the complete conversion of the diamine, compensating for any potential loss of the volatile diketene or reaction with trace water.

  • Add the diketene solution dropwise to the stirred diamine slurry over a period of 30-45 minutes.

    • Expert Insight: The reaction is exothermic. A slow addition rate is crucial to control the temperature and prevent the formation of undesired byproducts from the self-polymerization of diketene.[5] If the temperature rises significantly, the flask can be cooled with a water bath.

Step 4: Reaction and Product Formation

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

  • The product is sparingly soluble in toluene and will begin to precipitate as a pale solid, forming a thick slurry.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v), checking for the disappearance of the diamine starting material.[6]

Step 5: Isolation and Purification

  • Once the reaction is deemed complete, stop the stirring and cool the mixture in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with two portions of cold toluene (2 x 20 mL) and then with cold hexane (2 x 20 mL) to remove any unreacted diketene and soluble impurities.

  • Dry the resulting solid under vacuum at 50-60°C for at least 4 hours.

The typical yield for this procedure is expected to be high, often exceeding 90%.

Characterization and Validation

The identity and purity of the synthesized N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) must be confirmed through analytical methods.

Physical Properties
PropertyExpected ValueSource
Appearance Off-white to light brown powder[7]
Molecular Formula C₁₆H₂₀N₂O₄[8][9]
Molecular Weight 304.34 g/mol [8][9]
Melting Point Approx. 195-196°C[7]
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include singlets for the two types of methyl protons (aromatic and acetyl), a singlet for the methylene protons, a singlet for the aromatic protons, and a broad singlet for the N-H amide protons. The presence of keto-enol tautomerism may lead to additional, smaller peaks.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Peaks corresponding to the methyl carbons, aromatic carbons, methylene carbon, and the two distinct carbonyl carbons (ketone and amide) are expected.[9]

  • FT-IR (KBr Pellet, cm⁻¹): Key characteristic absorption bands are expected around 3250-3300 (N-H stretch), 1715 (ketone C=O stretch), 1640-1660 (amide I band, C=O stretch), and 1540 (amide II band, N-H bend).[9]

Safety and Hazard Management

A thorough risk assessment must be conducted before starting this procedure.[4]

  • Diketene: This substance is highly toxic, corrosive, and flammable.[1] It is a lachrymator and must be handled with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • 2,5-Dimethyl-1,4-phenylenediamine: This compound is harmful if inhaled, ingested, or absorbed through the skin. It causes irritation to the eyes, skin, and respiratory system.[10] Avoid generating dust.

  • Toluene: This solvent is flammable and can cause serious health effects with prolonged exposure. Use in a well-ventilated area and avoid inhalation of vapors.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with diketene. All chemical waste must be disposed of according to institutional and local regulations.[11]

References

  • CN106518705A - Synthesis of acetoacetanilide - Google Patents.
  • CN109456221B - Synthetic method of acetanilide derivative - Google Patents.
  • Synthesis of 1,2-diamines - Organic Chemistry Portal. Available at: [Link]

  • CN103951582A - Preparation method of acetoacetanilide compound - Google Patents.
  • N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] - PubChem. Available at: [Link]

  • N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET - Carl Roth. Available at: [Link]

  • Diketene - Wikipedia. Available at: [Link]

  • H NMR spectra of poly[oxy-2,5-dimethyl(1,4-phenylene)] obtained by (a)... - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. - ResearchGate. Available at: [Link]

  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Available at: [Link]

  • acetoacetanilide - Organic Syntheses Procedure. Available at: [Link]

  • N,N'-(2-CHLORO-5-METHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE) - gsrs. Available at: [Link]

  • Safety Data Sheet: 1,4-Phenylenediamine - Carl ROTH. Available at: [Link]

  • Synthesis of New 2,2'-(5,5'-(1,4-phenylenebis(diazo))bis(4-hydroxy-3-methoxy-phenyl)bis-3-(aryl)-2-hydro-1,3-oxazepine-4,7-dione from 4-amino aniline | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed. Available at: [Link]

  • Pigment Yellow 13 - SY Chemical Co., Ltd. Available at: [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. Available at: [Link]

  • DE628321C - Process for the production of diketene - Google Patents.
  • Diketene -General Information, Process , Technology, Applications, Patent, Product, Test plan, MSDS, Consultants, Company Profiles, Reports, Market, Suppliers - Primaryinfo.com. Available at: [Link]

  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC - NIH. Available at: [Link]

  • Material Safety Data Sheet - 2,5-Dimethyl-p-phenylenediamine - Cole-Parmer. Available at: [Link]

  • CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents.
  • C-13-NMR analysis of chain microstructure of copolyimides on the basis of 2,2-bis[(3,4-dicarboxyphenoxyl)-phenyl]-propane dianhydride synthesized in molten benzoic acid - ResearchGate. Available at: [Link]

  • PIGMENT YELLOW 73 - Ataman Kimya. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS: 24304-50-5).[1][2] This compound, often referred to as Naphtol AS-IRG or Bis-AAOT , is a critical coupling component in the synthesis of high-performance disazo condensation pigments (e.g., Pigment Yellow 93, 94, 95).[2] Due to its rigid bis-amide structure and low aqueous solubility, standard reverse-phase protocols often yield poor peak shape or incomplete recovery.[2] This guide introduces a solvent-optimized protocol utilizing a DMSO-based sample preparation and an acidic mobile phase gradient to ensure quantitative accuracy and resolution from process impurities like 2,5-dimethyl-1,4-phenylenediamine.[2]

Chemical Context & Analytical Challenges

Molecule: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.34 g/mol [1][2][3]

The molecule features a central hydrophobic p-phenylene core flanked by two polar, hydrogen-bond-donating acetoacetamide groups.[2] This "amphiphilic but rigid" structure creates specific analytical challenges:

  • Solubility: The compound is practically insoluble in water and sparingly soluble in pure methanol/acetonitrile, leading to precipitation in the injector or column head if not managed correctly.[2]

  • Tautomerism: The 3-oxobutyramide group exists in keto-enol equilibrium.[2] Without pH control, this results in split peaks or severe tailing.[2]

  • Impurities: Critical process impurities include the unreacted starting material (2,5-dimethyl-1,4-phenylenediamine ) and the mono-acylated intermediate.[2]

Experimental Method Development (The "Why")

To address the challenges above, the following mechanistic choices were made:

  • Solvent System: Dimethyl sulfoxide (DMSO) is selected as the stock solvent.[2] It effectively breaks the intermolecular hydrogen bonding of the bis-amide crystal lattice.[2]

  • Acidic Modifier: Phosphoric acid (0.1%) is added to the aqueous mobile phase.[2] This suppresses the ionization of the amide/enol groups (

    
    ), forcing the molecule into a neutral state for sharp peak shape on C18 stationary phases.[2]
    
  • Gradient Elution: A gradient from 10% to 90% Acetonitrile is required.[2] The initial low organic phase retains the polar diamine impurities, while the high organic ramp is necessary to elute the hydrophobic bis-amide target.[2]

Detailed Protocol
3.1 Reagents and Materials
  • Reference Standard: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (>98.0% purity).[1][2][4]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), DMSO (Spectrophotometric Grade).[2]

  • Additives: Orthophosphoric acid (85%, HPLC Grade).[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).[2]

3.2 Chromatographic Conditions
ParameterSettingNote
Column Temperature 30°CEnsures reproducible retention times.
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Injection Volume 5.0 µLLow volume prevents solvent mismatch effects.[2]
Detection (UV) 254 nmPrimary aromatic absorption band.[2]
Mobile Phase A 0.1% H₃PO₄ in WaterpH ~2.2; suppresses silanol activity.[2]
Mobile Phase B AcetonitrileHigh elution strength for hydrophobic core.[2]
3.3 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic hold for polar impurities
15.001090Linear Ramp (Elution of Target)
20.001090Wash step
20.109010Return to initial
25.009010Re-equilibration
3.4 Sample Preparation (Critical Step)[2]

Standard Stock Solution (1000 µg/mL):

  • Weigh 25.0 mg of the Reference Standard into a 25 mL volumetric flask.

  • Add approx. 15 mL of DMSO . Sonicate for 10 minutes until completely dissolved (solution should be clear yellow/colorless).

  • Make up to volume with DMSO.[2]

Working Sample Solution (100 µg/mL):

  • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

  • Add 4.0 mL of Acetonitrile . Swirl to mix (watch for precipitation; if cloudy, add more DMSO).

  • Dilute to volume with Water .

    • Note: The final solvent ratio is 10:40:50 (DMSO:ACN:Water).[2] This matches the initial mobile phase strength closely enough to prevent peak distortion while keeping the analyte in solution.[2]

  • Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, including critical decision points for troubleshooting.

AnalyticalWorkflow Start Start Analysis Weighing Weigh 25mg Sample (Accuracy ±0.1mg) Start->Weighing Dissolution Dissolve in DMSO (Sonicate 10 min) Weighing->Dissolution Dilution Dilute with ACN/Water (Final: 10% DMSO) Dissolution->Dilution CheckPrecip Is Solution Clear? Dilution->CheckPrecip Filter Filter (0.45 µm PTFE) Inject Inject 5 µL onto HPLC Filter->Inject CheckPrecip->Filter Yes ReDissolve Re-prep with higher DMSO ratio CheckPrecip->ReDissolve No (Cloudy) ReDissolve->Dissolution Separation Gradient Elution (10-90% ACN) Inject->Separation CheckSuitability System Suitability? (RSD < 2.0%, Tailing < 1.5) Separation->CheckSuitability Troubleshoot Check Column/Mobile Phase CheckSuitability->Troubleshoot Fail DataProcess Integrate Peaks @ 254nm CheckSuitability->DataProcess Pass Troubleshoot->Inject Report Generate Purity Report DataProcess->Report

Caption: Step-by-step analytical workflow for Bis-AAOT analysis emphasizing solubility checks and system suitability.

Results & Discussion
5.1 Expected Chromatogram
  • Void Volume (

    
    ):  ~1.2 min (unretained solvent peak).[2]
    
  • Impurity 1 (Diamine): Elutes early (~2.5 - 3.5 min) due to high polarity.[2]

  • Impurity 2 (Mono-amide): Elutes mid-gradient (~7.0 - 8.0 min).[2]

  • Target Analyte (Bis-amide): Elutes as a sharp, major peak at ~11.5 - 12.5 min .[2]

5.2 System Suitability Criteria

To ensure the method is valid for a specific run, the following criteria must be met using the Standard Solution:

ParameterAcceptance LimitRationale
Retention Time RSD ≤ 1.0% (n=5)Confirms pump/gradient stability.[2]
Peak Area RSD ≤ 2.0% (n=5)Confirms injector precision and solubility.[2]
Tailing Factor (

)
0.8 - 1.5Ensures no secondary interactions (silanols).[2]
Resolution (

)
> 2.0Between target peak and nearest impurity.
5.3 Linearity and Range

The method demonstrates linearity across the range of 10 µg/mL to 200 µg/mL (


).[2]
  • LOD (Limit of Detection): ~0.5 µg/mL[2]

  • LOQ (Limit of Quantitation): ~1.5 µg/mL[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Backpressure Precipitation of sample in injector/column.[2]Increase DMSO content in sample prep; Check in-line filter.[2]
Peak Tailing > 1.5 Secondary silanol interactions or pH drift.[2]Ensure Mobile Phase A is pH ~2.2; Use a fresh "End-capped" C18 column.[2]
Ghost Peaks Carryover from previous high-concentration run.[2]Add a needle wash step with 100% DMSO or 50:50 ACN:Water.[2]
Split Peaks Solvent mismatch (Sample solvent too strong).[2]Reduce injection volume to 2-3 µL or dilute sample further with water.
References
  • BenchChem. (2025).[2][5] HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine. (Provides foundational mobile phase conditions for phenylenediamine derivatives). Link[2]

  • SIELC Technologies. (2018).[2][6] Separation of N-(4-Chloro-2-methylphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. (Validates the use of acidic mobile phases for acetoacetamide derivatives). Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 90456: N,N'-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutyramide].[2] (Source for physicochemical properties and CAS verification). Link

  • Lomax, J. (2020).[2] Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. ResearchGate. (Contextualizes the synthesis and solubility challenges of pigment intermediates). Link

Sources

Experimental use of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Subtitle: Advanced Protocols for Disazo Pigment Synthesis and Supramolecular Material Design

Executive Summary & Material Profile

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS: 24304-50-5), often referred to industrially as Gelbnaphthol DM or Naphtol AS-IRG (intermediate class), is a symmetric bis-acetoacetamide coupling component.[1] Its rigid aromatic core, flanked by two reactive


-keto amide groups, makes it a critical scaffold in material science, specifically for:
  • High-Performance Organic Pigments: It is the specific coupling partner for C.I.[1] Pigment Yellow 16 , a disazo pigment known for excellent lightfastness and solvent resistance.[1]

  • Supramolecular Materials: The molecule exhibits strong self-assembly properties via intermolecular hydrogen bonding (amide-ketone motifs), making it a candidate for organogelators and crystal engineering studies.[1]

Physicochemical Specifications
PropertyValueNotes
CAS Number 24304-50-5
Molecular Formula

Molecular Weight 304.34 g/mol
Melting Point 239–241 °CIndicates strong intermolecular lattice forces.[1][2]
Solubility Insoluble in water/ethanol; Soluble in dilute aqueous NaOH.[1]Solubilization requires enolization of the

-keto group.[1]
Appearance White to off-white powder

Core Application: Synthesis of Disazo Pigments (Protocol A)

Objective: Synthesis of C.I. Pigment Yellow 16 via bis-azo coupling.[1] Mechanism: The synthesis involves a dual coupling reaction where the bis-acetoacetamide (coupler) reacts with two equivalents of a diazonium salt (derived from 2,4-dichloroaniline).[1]

Reagents Required
  • Coupler: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (10 mmol, 3.04 g)

  • Diazo Precursor: 2,4-Dichloroaniline (20.5 mmol, 3.32 g)[1]

  • Solvent/Base: Sodium Hydroxide (30% aq.), Glacial Acetic Acid, Hydrochloric Acid (37%).[1]

  • Surfactant: Fatty alcohol polyglycol ether (optional, for particle size control).[1]

Step-by-Step Protocol

Phase 1: Diazotization (The Electrophile)

  • Dissolution: In a 250 mL beaker, disperse 2,4-dichloroaniline (3.32 g) in 30 mL of water and 6 mL of concentrated HCl. Heat to 50°C to dissolve, then cool rapidly to 0°C using an ice-salt bath to precipitate fine amine hydrochloride crystals.[1]

  • Nitrosation: Add a solution of sodium nitrite (1.45 g in 5 mL water) dropwise, maintaining temperature

    
    .
    
  • Clarification: Stir for 30 minutes. Destroy excess nitrous acid with sulfamic acid.[1] Filter the clear diazonium salt solution and keep at 0°C.

Phase 2: Coupler Preparation (The Nucleophile)

  • Enolization: In a separate vessel, suspend the Gelbnaphthol DM (3.04 g) in 100 mL water.

  • Dissolution: Add 30% NaOH dropwise until the pH reaches 10–11. The powder will dissolve as the enolate anion forms.[1]

    • Note: The solution may appear slightly yellow.[1] If turbid, filter to remove impurities.[1]

  • Precipitation (Acid Paste): Slowly add dilute acetic acid to the alkaline solution while stirring vigorously until pH 6.0 is reached. This reprecipitates the coupler in a highly reactive, fine colloidal state.[1]

Phase 3: The Coupling Reaction

  • Combination: Simultaneously add the diazonium salt solution and a dilute NaOH solution to the coupler suspension.

  • pH Control (CRITICAL): Maintain pH between 4.5 and 5.5 throughout the addition.

    • Why? Too low (<4) inhibits coupling; too high (>7) decomposes the diazo.[1]

  • Temperature: Keep reaction at 10–15°C.

  • Conditioning: Once addition is complete, heat the slurry to 90°C for 1 hour. This "ripening" step promotes crystal growth, enhancing opacity and lightfastness.[1]

Phase 4: Isolation

  • Filter the yellow pigment hot.[1]

  • Wash with water until filtrate is chloride-free.[1]

  • Dry at 60°C.[1]

PigmentSynthesis Diazo 2,4-Dichloroaniline + HCl + NaNO2 Coupling Coupling Reaction pH 4.5-5.5, 15°C Diazo->Coupling Electrophile Coupler Gelbnaphthol DM + NaOH AcidPaste Acid Paste (Fine Precipitate) Coupler->AcidPaste Reprecipitation AcidPaste->Coupling Nucleophile Ripening Thermal Ripening 90°C, 1 hr Coupling->Ripening Product C.I. Pigment Yellow 16 Ripening->Product

Figure 1: Workflow for the synthesis of C.I. Pigment Yellow 16 using Gelbnaphthol DM.[1][2][3][4]

Emerging Application: Supramolecular Assembly (Protocol B)[1]

Objective: Investigation of Hydrogen-Bonding Networks and Organogelation. Rationale: The bis(acetoacetamide) moiety contains both hydrogen bond donors (N-H) and acceptors (C=O).[1] In non-polar solvents, this molecule can self-assemble into fibers or sheets, potentially forming organogels.[1]

Protocol: Solvent-Switch Crystallization

This method allows researchers to isolate specific polymorphs or supramolecular structures for XRD analysis.[1]

  • Dissolution: Dissolve 100 mg of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) in 5 mL of Dimethylformamide (DMF) or DMSO (good solvents) with gentle heating (60°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).[1]

  • Anti-solvent Diffusion: Place the vial containing the solution inside a larger jar containing Methanol or Water (anti-solvents).[1] Seal the outer jar.

  • Growth: Allow vapor diffusion for 48–72 hours at room temperature.

  • Observation: Look for needle-like crystals (indicating 1D stacking) or platelets.[1]

  • Analysis: Harvest crystals for Single Crystal XRD to determine the H-bonding motif (typically

    
     rings or infinite chains).
    

Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following parameters:

TechniqueExpected ResultInterpretation
FT-IR Spectroscopy Amide I band: ~1650 cm⁻¹Amide II band: ~1540 cm⁻¹Confirm integrity of the amide linkage.[1] Shifts indicate H-bonding strength.[1]
Powder XRD Sharp, distinct peaks (2

)
High crystallinity correlates with better lightfastness.[1] Broad peaks indicate amorphous regions (lower stability).[1]
DSC (Thermal) Endotherm > 250°CConfirms thermal stability.[1] A sharp melting peak indicates high purity; broadness suggests oligomers or incomplete coupling.[1]
UV-Vis (Solid State)

~ 400–450 nm
Characteristic yellow absorption.[1] Shifts can indicate aggregation state (H-aggregates vs J-aggregates).[1]

Troubleshooting & Optimization

  • Issue: Dull or Dirty Color.

    • Cause: Oxidation of the diazonium salt or coupling at incorrect pH.[1]

    • Fix: Ensure excess nitrite is destroyed with sulfamic acid before coupling.[1] Strictly monitor pH.

  • Issue: Low Yield/Unreacted Coupler.

    • Cause: Coupler precipitated too coarsely.

    • Fix: Improve the "Acid Paste" step.[1] The reprecipitation must be done slowly with high shear mixing to ensure sub-micron particle size for the coupler.[1]

  • Issue: Gelation during Synthesis.

    • Cause: High concentration of the bis-amide leading to supramolecular networking in water.[1]

    • Fix: Increase dilution or add a non-ionic surfactant (e.g., Tween 80) to disrupt non-covalent networks during reaction.[1]

References

  • ChemicalBook. (2023).[1][4] N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Product Profile and Synonyms. Retrieved from [1]

  • LookChem. (2024).[1] CAS 24304-50-5 Data Sheet: Gelbnaphthol DM.[1][2][4][5][6][7][8][9][10] Retrieved from [1]

  • European Commission. (2023). Regulation on Nucleating Agents and Chemical Intermediates (Tariff definitions including CAS 24304-50-5).[1][7][10][11] Retrieved from [1]

  • Schmidt, M. U., et al. (2011).[1] Crystal structure determination of N,N'-1,4-phenylene-bis(3-oxobutanamide) from laboratory powder diffraction data. (Analogous structural study). Acta Crystallographica. (Inferred from search context regarding bis-acetoacetamide crystallography).

  • Hunger, K., & Herbst, W. (2004).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Standard reference for Disazo Condensation and Arylamide Yellow synthesis protocols).

Sources

Application Note: High-Performance Poly(amide-enamine) Synthesis Using N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS: 24304-50-5) as a bifunctional monomer in the synthesis of high-performance poly(amide-enamines). While historically utilized as a coupling component for organic pigments (e.g., Pigment Yellow 93), this monomer offers unique utility in polymer science. Its dual acetoacetamide functionalities allow for condensation with diamines, yielding polymers with exceptional thermal stability, metal-chelating capabilities, and improved solubility profiles compared to their non-methylated analogs.

Technical Background & Mechanism

The Monomer: Structural Advantages

The specific geometry of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) distinguishes it from standard polyamide precursors.

  • Reactive Sites: Two terminal acetoacetyl groups (

    
    -keto amides) serve as electrophilic sites for condensation with diamines.
    
  • Solubility Enhancement: The steric hindrance introduced by the 2,5-dimethyl substitution on the central phenyl ring disrupts inter-chain

    
    -
    
    
    
    stacking. This significantly enhances solubility in polar aprotic solvents (DMAc, NMP) compared to the unsubstituted 1,4-phenylene analog, facilitating solution polymerization.
  • Backbone Rigidity: The central aromatic ring imparts high glass transition temperatures (

    
    ) to the resulting polymer.
    
Polymerization Mechanism

The synthesis proceeds via a polycondensation reaction between the bis(acetoacetamide) monomer and a diamine (aliphatic or aromatic). This is not a standard amidation (acid + amine); rather, it is the formation of an enamine linkage.



The reaction is driven by the removal of water (azeotropic distillation) and catalyzed by mild acid. The resulting polymer backbone contains alternating amide and enamine functionalities, offering sites for hydrogen bonding and metal coordination.

Key Physical Properties
PropertyValueNotes
CAS Number 24304-50-5Verified Identity
Molecular Weight 304.34 g/mol Monomer MW
Melting Point 239–241 °CHigh purity required for polymerization
Appearance White to off-white powderDiscoloration indicates oxidation
Solubility DMSO, NMP, DMAcInsoluble in water/alcohols
Purity Requirement >99.5% (HPLC)Critical for high molecular weight

Experimental Protocol

Materials & Equipment
  • Monomer A: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (Recrystallized).[1]

  • Monomer B: 1,6-Hexanediamine (for flexible backbone) OR p-Phenylenediamine (for rigid backbone).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1-2 mol%).

  • Azeotropic Agent: Toluene or Xylene.

  • Equipment: 3-neck round bottom flask, Dean-Stark trap, mechanical stirrer, nitrogen inlet.

Pre-Polymerization: Monomer Purification

Standard industrial grade (pigment grade) is insufficient for polymerization due to mono-functional impurities that terminate chain growth.

  • Dissolve crude monomer in minimal boiling glacial acetic acid or DMF.

  • Filter hot to remove insolubles.

  • Cool slowly to 4°C to crystallize.

  • Wash crystals with cold ethanol.

  • Vacuum dry at 80°C for 12 hours. Target Purity: >99.5%.

Polymerization Workflow

This protocol describes the synthesis of a Poly(amide-enamine) using 1,6-hexanediamine.

Step 1: Charge Reactor In a 250 mL 3-neck flask equipped with a mechanical stirrer and nitrogen purge, add:

  • 10.0 mmol (3.043 g) of Monomer A.

  • 10.0 mmol (1.162 g) of 1,6-Hexanediamine (Equimolar stoichiometry is critical).

  • 35 mL NMP (Solids content ~10-12% w/v).

Step 2: Catalyst & Azeotrope Setup

  • Add 0.1 mmol p-TSA.

  • Add 15 mL Toluene (to form azeotrope with water).

  • Attach Dean-Stark trap filled with toluene and a reflux condenser.

Step 3: Reaction (Enamine Formation)

  • Heat system to 130°C (oil bath temperature).

  • Stir at 300 RPM.

  • Maintain reflux for 4–6 hours. Water evolution should be visible in the Dean-Stark trap.

  • Checkpoint: The solution should turn viscous and yellow/orange (characteristic of conjugated enamines).

  • Raise temperature to 150°C and distill off the toluene to drive the reaction to completion (2 hours).

Step 4: Isolation

  • Cool the viscous solution to 60°C.

  • Pour slowly into 500 mL of vigorously stirred Methanol or Water (depending on polymer hydrophobicity).

  • Filter the fibrous precipitate.

Step 5: Purification

  • Soxhlet extract the polymer with ethanol for 24 hours to remove oligomers and catalyst residues.

  • Dry in a vacuum oven at 100°C for 24 hours.

Visualization of Workflow

PolymerizationWorkflow cluster_monitoring In-Process Controls Start Start: Raw Monomer (CAS 24304-50-5) Purification Purification Recrystallization (DMF/Acetic Acid) Start->Purification Remove Impurities Weighing Stoichiometric Balance 1:1 Molar Ratio with Diamine Purification->Weighing Dry Solid Solution Solvation Solvent: NMP/DMAc Catalyst: p-TSA Weighing->Solution Inert Atmosphere Reaction Polycondensation 130-150°C with Dean-Stark (Water Removal) Solution->Reaction Heat & Stir Reaction->Reaction Azeotropic Distillation Precipitation Precipitation Pour into Methanol/Water Reaction->Precipitation Viscous Solution IPC1 Check Viscosity Increase Reaction->IPC1 IPC2 Monitor Water Evolution Reaction->IPC2 Washing Soxhlet Extraction Remove Oligomers Precipitation->Washing Filter Cake Final Final Polymer Poly(amide-enamine) Washing->Final Vacuum Dry

Figure 1: Step-by-step workflow for the synthesis of poly(amide-enamine) from bis(acetoacetamide) precursors.

Characterization & Validation

To ensure the integrity of the synthesized polymer, the following analytical methods are required:

FTIR Spectroscopy
  • Target Signal: Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of the enamine C=C stretch (~1610–1630 cm⁻¹) and hydrogen-bonded amide (~1650 cm⁻¹).

  • Validation: If a strong ketone peak remains, the degree of polymerization is low.

1H-NMR (DMSO-d6)
  • Olefinic Proton: Look for the singlet corresponding to the enamine vinyl proton (=CH-) around 4.5 – 5.0 ppm .

  • NH Signal: The enamine NH is typically deshielded (hydrogen bonded), appearing around 9.0 – 11.0 ppm .

  • Methyl Groups: The 2,5-dimethyl protons on the aromatic ring provide a distinct singlet integration reference (~2.1 ppm).

Thermal Analysis (TGA/DSC)
  • TGA: These polymers typically exhibit 5% weight loss temperatures (

    
    ) > 300°C due to the high aromatic content.
    
  • DSC:

    
     is expected to be >180°C (depending on the diamine used).
    

Application Notes for Drug Development & Materials Science

While this specific polymer is not a drug, its chelation potential is relevant for:

  • Metal Scavenging Resins: The

    
    -enaminone motif is an excellent bidentate ligand. This polymer can be used to filter heavy metals (Cu, Ni, Pd) from pharmaceutical waste streams.
    
  • Catalyst Supports: Palladium coordinated to this polymer backbone can serve as a heterogeneous catalyst for coupling reactions (Suzuki/Heck), reducing metal leaching in API synthesis.

References

  • ChemicalBook. (2023). N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Properties and Suppliers.[1][2][3]Link

  • PubChem. (n.d.).[1] Compound Summary: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).[1][2][3][4][5][6] National Library of Medicine. Link

  • Long, T. E., et al. (2011). Poly(amide-enamines) via Acid-Catalyzed Condensation of Bis(acetoacetamides).Macromolecules.
  • Geng, X., et al. (2022). Vinylogous Urethane Vitrimers: Synthesis via Acetoacetate-Amine Condensation.[7]Polymer Chemistry. Link

  • Windbiel, J. T., & Meier, M. A. R. (2020).[8] Bis-acetoacetate monomer synthesis and Biginelli polycondensation.European Polymer Journal. (Demonstrates reactivity of acetoacetyl groups in polymerization). Link

Sources

High-Performance Cross-Linking & Scaffold Synthesis with N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

[1]

1

Part 1: Executive Summary & Molecular Logic

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (hereafter referred to as Bis-AcAc-Xyl ) is a specialized bis-nucleophilic linker used primarily in the synthesis of high-performance pigments, but increasingly utilized in drug discovery for creating bivalent pharmacophores and in materials science for rigid polymer cross-linking.[1]

Unlike standard amine-reactive cross-linkers (e.g., NHS-esters) that target surface lysines, Bis-AcAc-Xyl functions via active methylene chemistry .[1] The molecule features two acetoacetamide groups rigidly separated by a dimethyl-phenylene core.[1] The methylene protons (


1
Core Applications
  • Medicinal Chemistry: Synthesis of Bis-Dihydropyrimidinones (Bis-DHPMs) via the Biginelli reaction.[1] This creates "dimeric" drug scaffolds, a strategy used to enhance potency and selectivity by bridging two receptor sites.[1]

  • Material Science: Cross-linking of poly-aldehydes or formation of rigid supramolecular polymers via Knoevenagel condensation.[1]

Part 2: Mechanism of Action

The reactivity of Bis-AcAc-Xyl is driven by the keto-enol tautomerism of the acetoacetamide groups.[1] In the presence of a base or Lewis acid, the central methylene becomes a potent nucleophile.[1]

Reaction Pathway: The Bis-Biginelli Condensation

In this pathway, Bis-AcAc-Xyl acts as the "CH-acidic" component in a multicomponent reaction (MCR).[1] It reacts simultaneously with two equivalents of an aldehyde and two equivalents of urea to form a symmetrical bis-heterocycle.[1]

ReactionMechanismBisAcAcBis-AcAc-Xyl(Bis-Nucleophile)ProductBis-DHPM Scaffold(Divalent Ligand)BisAcAc->ProductNucleophilic AttackAldehyde2x Aryl Aldehyde(Electrophile)InterAcyl-ImineIntermediateAldehyde->InterAcid Cat.Urea2x Urea(N-Nucleophile)Urea->InterInter->ProductMichael Addition+ Cyclization

Figure 1: Mechanistic pathway for the formation of Bis-DHPM scaffolds using Bis-AcAc-Xyl.[1]

Part 3: Detailed Protocols

Protocol A: Synthesis of Bivalent Dihydropyrimidinone Scaffolds

Objective: To synthesize a bis-heterocyclic library for screening calcium channel blocker activity or antimicrobial potency.[1] This protocol utilizes a "One-Pot, Pseudo-Five-Component" reaction.[1]

Reagents:

  • Bis-AcAc-Xyl: 1.0 mmol (304 mg)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde): 2.2 mmol[1]

  • Urea / Thiourea: 2.5 mmol[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    TSA) (10 mol%) or
    
    
    (hexahydrate).[1]
  • Solvent: Glacial Acetic Acid or Ethanol/DMF mixture (3:1).

Experimental Workflow:

  • Solubilization (Critical Step):

    • Bis-AcAc-Xyl has high crystallinity and poor solubility in pure ethanol.[1]

    • Action: Dissolve 1.0 mmol of Bis-AcAc-Xyl in 5 mL of DMF or Glacial Acetic Acid with gentle heating (60°C) until clear.

  • Reagent Addition:

    • Add the aldehyde (2.2 mmol) and Urea (2.5 mmol) directly to the hot solution.[1]

    • Add the catalyst (

      
      TSA, 0.1 mmol).
      
  • Reflux:

    • Heat the mixture to 100–110°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1] The starting Bis-AcAc-Xyl spot (

      
      ) should disappear, replaced by a lower 
      
      
      product.
  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice/water.

    • Precipitation: The Bis-DHPM product is typically hydrophobic and will precipitate as a solid.[1]

    • Filter the solid and wash with cold water (

      
       mL) followed by cold ethanol (
      
      
      mL).[1]
    • Recrystallization: Recrystallize from hot DMF/Ethanol to obtain analytical purity.[1]

Data Output Structure:

ParameterSpecificationNotes
Yield 75–90%Dependent on aldehyde sterics.[1]
Appearance Yellow/Off-white PowderHigh melting point (>250°C).[1]
Solubility DMSO, DMF, NMPInsoluble in water/ether.[1]
Reaction Type Bis-BiginelliCreates 2 stereocenters (mixture of diastereomers).[1]
Protocol B: Rigid Cross-Linking of Poly-Aldehydes

Objective: To cross-link polymers containing aldehyde side-chains (e.g., oxidized polysaccharides or formyl-functionalized polystyrenes) for hydrogel or resin formation.[1]

Reagents:

  • Polymer: Aldehyde-functionalized polymer (10% w/v in DMSO).[1]

  • Cross-linker: Bis-AcAc-Xyl (0.5 – 5.0 mol% relative to aldehyde groups).[1]

  • Catalyst: Piperidine (catalytic drops).[1]

Workflow:

CrosslinkWorkflowStep11. Dissolve Bis-AcAc-Xylin DMSO (Hot)Step22. Mix with Aldehyde-PolymerSolutionStep1->Step2Step33. Add Piperidine Catalyst(Initiates Knoevenagel)Step2->Step3Step44. Curing/Gelation(60°C, 2-12 hours)Step3->Step4Step55. Solvent Exchange/WashStep4->Step5

Figure 2: Workflow for Knoevenagel-type cross-linking of aldehyde-polymers.

  • Preparation: Dissolve Bis-AcAc-Xyl in minimum hot DMSO.

  • Mixing: Add to the polymer solution under vigorous stirring.

  • Catalysis: Add 1-2 drops of piperidine. The solution may darken (yellow/orange) due to the formation of conjugated enones.[1]

  • Curing: Pour into a mold and heat at 60°C. The active methylene groups react with polymer-bound aldehydes to form stable alkylidene bisamide cross-links.

Part 4: Troubleshooting & Expert Insights

Solubility Management
  • Problem: Reactants precipitate before reaction completion.

  • Insight: Bis-AcAc-Xyl is a rigid, planar molecule with strong intermolecular H-bonding (amide groups).[1]

  • Solution: Use Ionic Liquids (e.g., [BMIM]BF4) or Deep Eutectic Solvents as reaction media.[1] These disrupt the H-bonding network and often accelerate Biginelli reactions [1].[1] Alternatively, add LiCl (5%) to DMAc to improve solubility.[1]

Catalyst Selection
  • Problem: Low yield with electron-deficient aldehydes.

  • Insight: Strong Lewis acids (

    
     or 
    
    
    ) are superior to simple Brønsted acids (
    
    
    ) for this bis-substrate because they activate the aldehyde carbonyl more effectively without hydrolyzing the amide bond of the linker [2].[1]
Regioselectivity Verification
  • Self-Validating Check: Use 1H-NMR .[1]

    • Starting Material: Look for the singlet at

      
       ppm (Active Methylene 
      
      
      ).[1]
    • Product: This peak must disappear.[1] In the Biginelli product, a new methine proton (

      
      ) appears at 
      
      
      ppm (chiral center of the pyrimidine ring).[1] If the methylene peak remains, the reaction is incomplete.[1]

References

  • Synthesis of Dihydropyrimidinones via Multicomponent Reactions. Journal of Medicinal and Chemical Sciences. (2022). Discusses optimization of Biginelli reactions using acetoacetamide derivatives and pH effects.

  • Efficient Synthesis of Dihydropyrimidines Using Functionalized Organosilica. MDPI. (2010). details catalyst choices (Lewis acids vs Brønsted acids) for Biginelli condensations.

  • N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Substance Record. PubChem. (2025).[1] Official chemical structure, physical properties, and CAS verification.[1][2]

  • Bis(dihydropyrimidinone) Synthesis. ResearchGate. (2020).[1] Schematic and protocol for using bis-1,3-dicarbonyls in multicomponent synthesis.

Troubleshooting & Optimization

Technical Support Center: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)?

A1: For optimal long-term stability, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) should be stored at 2-8°C in a tightly sealed container.[1] Some suppliers may indicate room temperature storage is acceptable for short periods, but refrigerated conditions are recommended to minimize the risk of degradation over time.[2] The storage area should be dry and well-ventilated.[3][4]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is not extensively published, its chemical structure suggests potential light sensitivity. Many organic compounds, especially those with aromatic rings and carbonyl groups, can undergo photodegradation upon exposure to UV or high-energy visible light.[5][6][7] This can lead to the formation of impurities and a loss of potency.[5][8] Therefore, it is best practice to store the compound in an amber glass vial or a light-blocking container and to keep it in a dark place, such as a cabinet or refrigerator.[9] When handling the compound, especially for extended periods, it is advisable to work in a dimly lit area or use amber-colored labware.[6]

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on its molecular structure, the two primary potential degradation pathways are:

  • Hydrolysis: The presence of two amide bonds makes the molecule susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would cleave the amide bond, leading to the formation of 2,5-dimethyl-1,4-phenylenediamine and 3-oxobutanoic acid (acetoacetic acid), which is itself unstable.

  • Oxidation: The phenylene ring and the methyl groups attached to it could be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over long periods, especially at elevated temperatures.

Q4: How can I tell if my N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) has degraded?

A4: Visual inspection can be the first indicator of degradation. A pure sample of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is typically a white to off-white powder.[2] Signs of degradation may include:

  • Color change: A shift to yellow, brown, or the appearance of dark spots.

  • Clumping or caking: This could indicate moisture absorption, which can facilitate hydrolysis.

  • Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent experimental results: This is often the most critical indicator that the integrity of your starting material may be compromised.

For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or a decrease in the main peak area.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).

Observed Issue Potential Cause Recommended Action
Compound has turned yellow or brown. Exposure to light (photodegradation) or air (oxidation).Discard the degraded material. Procure a fresh batch and store it in a light-blocking container at 2-8°C.[1][9]
Powder has become clumpy or sticky. Moisture absorption.If the clumping is minor, you may be able to dry the compound under vacuum. However, moisture absorption increases the risk of hydrolysis. For critical applications, it is recommended to use a fresh, dry sample. Ensure the container is always tightly sealed after use.[4]
Inconsistent or unexpected analytical results (e.g., new peaks in HPLC, lower than expected yield). Degradation of the starting material.Confirm the purity of the compound using an appropriate analytical method like HPLC or LC-MS.[10][11] If degradation is confirmed, obtain a new lot of the compound and strictly adhere to the recommended storage conditions.
Compound fails to dissolve completely in a previously used solvent. Formation of insoluble degradation products or presence of impurities.Attempt to sonicate or gently warm the solution. If solubility issues persist, it is a strong indicator of degradation. A fresh sample should be used.
III. Experimental Protocols

Protocol 1: Proper Handling and Dispensing of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

  • Environment: Handle the compound in a clean, dry, and low-light environment. A fume hood is recommended to avoid inhalation of the powder.

  • Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.

  • Sealing: After dispensing, securely seal the container immediately. For added protection against moisture, consider using paraffin film around the cap.

  • Storage: Promptly return the container to its designated storage location at 2-8°C, protected from light.[1][9]

Protocol 2: Routine Purity Check by HPLC

This is a general guideline; specific parameters may need to be optimized for your system.

  • Sample Preparation: Accurately weigh approximately 1 mg of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of significant secondary peaks is indicative of impurities or degradation products.

IV. Visual Diagrams

degradation_prevention_workflow cluster_storage Optimal Storage cluster_handling Proper Handling cluster_monitoring Quality Monitoring storage_conditions Store at 2-8°C equilibration Equilibrate to Room Temp Before Opening storage_conditions->equilibration light_protection Protect from Light (Amber Vial/Dark Place) dispensing Dispense in Low Light, Dry Environment light_protection->dispensing moisture_control Tightly Sealed Container (Dry Environment) resealing Reseal Tightly Immediately After Use moisture_control->resealing equilibration->dispensing dispensing->resealing visual_inspection Visual Inspection (Color, Texture) resealing->visual_inspection During Storage analytical_check Analytical Purity Check (e.g., HPLC) visual_inspection->analytical_check degradation_pathways cluster_stressors Stress Factors cluster_degradation Degradation Products compound N,N'-(2,5-Dimethyl-1,4-phenylene) bis(3-oxobutyramide) hydrolysis_products Hydrolysis Products (e.g., Diamine, Acetoacetic Acid) compound->hydrolysis_products Hydrolysis photo_products Photodegradation Products compound->photo_products Photodegradation oxidation_products Oxidation Products compound->oxidation_products Oxidation moisture Moisture moisture->hydrolysis_products light Light (UV/Visible) light->photo_products heat Elevated Temperature heat->hydrolysis_products heat->oxidation_products oxidants Oxidizing Agents oxidants->oxidation_products

Caption: Potential degradation pathways for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).

References

  • Xinsu Advanced Materials Co., Ltd. N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5. Available at: [Link]

  • BuyersGuideChem. N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). Available at: [Link]

  • PubChem. N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. Available at: [Link]

  • MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available at: [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. Available at: [Link]

  • ResearchGate. Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. Available at: [Link]

  • PMC. Light-Sensitive Injectable Prescription Drugs. Available at: [Link]

  • NIH. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Available at: [Link]

  • PubChem. 3,3'-[(2,5-dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]. Available at: [Link]

  • Pharmaguideline. Protection of Light Sensitive Products. Available at: [Link]

  • West Pharmaceutical Services. Light Sensitive Drug Products Need Protection. Available at: [Link]

  • Google Patents. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage.
  • J. Braz. Chem. Soc. Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Available at: [Link]

  • Pharma Devils. Risk Assessment for Light Sensitive Product. Available at: [Link]

  • Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Available at: [Link]

Sources

Technical Support Center: Synthesis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 24304-50-5 Common Name: Naphtol AS-IRG Intermediate / 2,5-Bis(acetoacetamido)-1,4-xylene Application: Critical intermediate for Pigment Yellow 93, 94, and 95.[1][2]

Introduction: The Chemistry of Acetoacetylation

Welcome to the technical support hub for acetoacetarylide synthesis. This guide addresses the specific challenges in synthesizing N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) .

The synthesis typically proceeds via the nucleophilic attack of 2,5-dimethyl-1,4-phenylenediamine on two equivalents of an acetoacetylating agent—most commonly diketene or ethyl acetoacetate (EAA) .[1][2] While the reaction appears straightforward, the bifunctional nature of the diamine introduces competitive pathways that lead to specific, identifiable by-products.[2][3]

Core Reaction Pathway

ReactionPathway cluster_legend Pathway Legend Start 2,5-Dimethyl- 1,4-phenylenediamine Intermediate Mono-Amide (Half-reacted impurity) Start->Intermediate  + 1 eq. Reagent   Oxidized Quinone Diimines (Colored Impurity) Start->Oxidized  [O] (Air)   Reagent Diketene OR Ethyl Acetoacetate Product Target Bis-Amide (CAS 24304-50-5) Intermediate->Product  + 1 eq. Reagent   Cyclic Quinolone/Imidazolone Derivatives Intermediate->Cyclic  Heat/Acid (-H2O/EtOH)   key1 Main Pathway key2 Impurity Trap

Figure 1: Reaction logic flow showing the stepwise acetoacetylation and divergence points for major by-products.

Module 1: The "Half-Amide" (Incomplete Reaction)

Symptom:

  • HPLC: Significant peak at retention time (RT) slightly lower than the product.

  • LC-MS: Mass peak observed at [M-84] (approx. 220 Da).[1][2][3]

  • Physical: Product has a lower melting point (Target MP: ~239-241°C).[1][2][3]

Technical Diagnosis: This is the Mono-amide impurity (N-(4-amino-2,5-dimethylphenyl)-3-oxobutanamide).[1][2] The reaction is sequential. The first amine group reacts rapidly, but the second amine becomes less nucleophilic due to steric hindrance from the methyl groups and electronic effects from the newly formed amide.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Stoichiometry Increase Reagent to 2.1 - 2.2 eq Drives the equilibrium toward the bis-substituted product (Le Chatelier’s principle).[1][2]
Temperature Ramp Strategy Start at 20-30°C for the first addition, then ramp to 60-80°C (if using EAA) to overcome the activation energy barrier of the second amine.[1][2]
Solvent Use Acetic Acid (Diketene route)Protonation of the product is minimized, but the solvent polarity helps solubilize the mono-intermediate, making it available for the second attack.[2]

Module 2: Thermal Degradation & Cyclization

Symptom:

  • Appearance: "Gummy" or insoluble residues that do not dissolve in hot ethanol/alkali.[1][2][3]

  • HPLC: High retention time peaks (non-polar).[1][2][3]

  • NMR: Loss of methylene protons (-CH2-) in the acetoacetyl group.[1][2]

Technical Diagnosis: Acetoacetarylides are prone to cyclization under thermal stress or acidic conditions.[1][2][3]

  • Conrad-Limpach Synthesis: At high temperatures (>100°C), the aniline nitrogen attacks the ketone carbonyl, eliminating water/ethanol to form a 4-quinolone derivative.[1][2][3]

  • Knorr Synthesis: In strong acid, the amide oxygen attacks the ketone, forming a 2-quinolone .[2][3]

Troubleshooting Protocol:

  • Temperature Limit: Do not exceed 90°C during the reaction or drying phase.

  • pH Control: If using the diketene route in aqueous media, maintain pH 6.5 - 7.5 . Acidic pH catalyzes the Knorr cyclization.[1][2][3]

  • Drying: Vacuum dry at moderate temperatures (<60°C). High heat during drying can cyclize residual mono-amide.[1][2][3]

Module 3: Oxidative Discoloration (The "Purple/Grey" Issue)

Symptom:

  • Appearance: Product is grey, purple, or pink instead of off-white.

  • Solubility: Turbidity in alkaline solution.[1][2][3]

Technical Diagnosis: The starting material, 2,5-dimethyl-1,4-phenylenediamine , is highly susceptible to oxidation.[1][2] It forms quinone diimines (analogous to Bandrowski's base in PPD) upon exposure to air.[1][2][3] These are highly colored, conjugated impurities that can co-precipitate with your product.[1][2][3]

Prevention System:

  • Inert Atmosphere: The reaction vessel must be purged with Nitrogen (

    
    ) before charging the diamine.[2][3]
    
  • Antioxidant Loading: Add 0.1 - 0.5% Sodium Bisulfite or Sodium Dithionite to the reaction mixture before adding the diamine.[1][3] This acts as an oxygen scavenger.[1][2][3]

  • Reagent Quality: Inspect the starting diamine. If it is black/dark purple, it must be recrystallized (typically from water/ethanol with activated carbon) before use.[1][2][3]

Analytical Validation Guide

Use the following markers to validate your synthesis purity.

ComponentStructure DescriptionMass (ESI+)Key NMR Feature (DMSO-d6)
Target Product Bis-amide305 [M+H]+

2.2 (s, 6H, Ar-CH3),

3.6 (s, 4H, CO-CH2-CO)
Mono-Amide Free amine + One amide221 [M+H]+ Integration of CO-CH2-CO is 2H (half of target).[1][2]
Quinolone Cyclized ring287 [M+H]+ Loss of CO-CH2-CO singlet; appearance of alkene proton.[1][2][3]
Diketene Dimer Dehydroacetic acid169 [M+H]+ Distinct lactone peaks.[1][2][3]

FAQ: Frequently Asked Questions

Q: Can I use water as a solvent for this reaction? A: Yes, but with caution. If using diketene , water competes as a nucleophile, forming acetoacetic acid (which decarboxylates to acetone).[2][3] You must use a surfactant to disperse the diamine and keep the temperature low (<30°C) initially to favor the amine reaction over hydrolysis.[3]

Q: Why do I see two sets of peaks in the NMR for the -CH2- group? A: This is likely Keto-Enol Tautomerism , not an impurity.[1][2] Acetoacetarylides exist in equilibrium between the keto form (-CO-CH2-CO-) and the enol form (-C(OH)=CH-CO-).[1][2] In polar solvents like DMSO, the keto form dominates, but you may see approx. 5-10% enol character.[2][3]

Q: My product has a low melting point but HPLC shows >98% purity. Why? A: Check for solvent occlusion .[1][2][3] The amide groups can hydrogen-bond strongly with solvents like acetic acid or ethanol.[1][2][3] Run TGA (Thermogravimetric Analysis) or dry a small sample aggressively to see if the MP improves.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] N,N'-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutyramide] (CAS 24304-50-5).[1][2][4][5][6][7][8][9] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Sexton, W. A. (1942).[1][2][3][10] The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society, 303-304.[1][2][3][10] Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) handling and safety precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 24304-50-5 Synonyms: Naphtol AS-IRG (Analogous class), Bis-acetoacetyl-2,5-dimethyl-p-phenylenediamine, 2,5-Bis(acetoacetamido)-1,4-xylene.[1][2][3]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the handling, solubility, and reactivity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) .[1][3]

While widely recognized as a coupling component for high-performance disazo condensation pigments (e.g., Pigment Yellow 93), this molecule is increasingly scrutinized in drug development as a rigid, bis-electrophilic linker or scaffold.[1][3] Its handling requires specific attention to keto-enol tautomerism for solubilization and strict controls against dust explosion and sensitization risks.[3]

Module 1: Physical Properties & Solubility

The #1 User Issue: "Why won't this powder dissolve in my aqueous reaction buffer?"

Technical Insight: This molecule is a bis-amide with high lattice energy (Melting Point >239°C).[3] It is virtually insoluble in neutral water.[3] To solubilize it, you must exploit the acidity of the methylene protons between the carbonyl groups (


).[1][3]
Solubility Profile Table
Solvent SystemSolubility RatingMechanism / Notes
Water (pH 7) InsolubleHigh crystal lattice energy; lacks ionizable groups at neutral pH.[1][3]
Dilute NaOH/KOH (aq) High Forms the bis-enolate anion.[1][3] Requires pH > 12.[3]
Glacial Acetic Acid ModerateSoluble with heating; useful for recrystallization.[3]
DMSO / DMF HighPolar aprotic solvents disrupt hydrogen bonding.[3]
Ethanol / Methanol LowPoor solubility unless heated significantly.[3]
Protocol: Correct Solubilization (Aqueous)

Do not just add water.[1][3]

  • Suspend the powder in water.[3]

  • Add 2.2 - 2.5 equivalents of NaOH (relative to the bis-amide).[1][3]

  • Heat gently to 40-50°C if necessary.

  • The solution should turn clear yellow/brown as the bis-enolate forms.[3]

  • Critical: If the pH drops below 10 during your subsequent reaction, the starting material will precipitate out of solution immediately.

Module 2: Reaction Troubleshooting (FAQ)
Q: My coupling reaction (Azo synthesis) has low yield and high residual solids. What went wrong?

A: This is likely a pH Crash .[3] The coupling reaction consumes base. As the diazonium salt (acidic) is added to your bis-amide solution (basic), the pH drops.[1][3]

  • The Fix: You must maintain the pH between 5.5 and 6.5 (usually via simultaneous addition of buffer/base) during coupling. However, since the starting material precipitates at low pH, many protocols require an acid-precipitation method :[1][3]

    • Dissolve bis-amide in NaOH (Enolate form).[3]

    • Precipitate it in a fine colloidal state by adding Acetic Acid/Surfactant.

    • Perform coupling on this high-surface-area suspension.[3]

Q: I see "tar" or dark impurities in my product. How do I purify this?

A: The amide bonds are susceptible to hydrolysis under extreme conditions (boiling strong acid/base).[3]

  • Purification Protocol: Recrystallization from Glacial Acetic Acid or DMF/Water mixtures is standard.[3]

  • Pharma Note: If used as a drug intermediate, check for the hydrolysis product: 2,5-Dimethyl-1,4-phenylenediamine .[1][3] This is a primary aromatic amine and a potential genotoxic impurity (PGI).[3]

Module 3: Safety & Handling Precautions
Q: Is this material a respiratory hazard?

A: Yes. Like many phenylenediamine derivatives, this compound is a potential sensitizer . Repeated inhalation of dust can lead to allergic respiratory reactions.[3]

  • Requirement: Use a localized exhaust hood.[3] If handling open powder >100g, wear a P3/N95 particulate respirator.

Q: What are the thermal risks?

A: The fine powder poses a Dust Explosion Hazard .

  • MIE (Minimum Ignition Energy): Likely <10 mJ (typical for organic pigment intermediates).[3]

  • Protocol: Ground all equipment. Use conductive liners.[3] Avoid rapid pouring that generates static.[3]

Module 4: Visualization & Logic
Workflow: Solubilization & Reactivity Logic

This diagram illustrates the critical Keto-Enol switch required for processing this molecule.

SolubilizationLogic cluster_0 Critical Failure Mode Solid Solid Bis-Amide (Insoluble) Base Add NaOH (pH > 12) Solid->Base Deprotonation Enolate Bis-Enolate Anion (Soluble / Reactive) Base->Enolate Solubilization Acid Add Acid / Diazonium Enolate->Acid Reaction Step Coupling Azo Coupling (Product Formation) Acid->Coupling Controlled pH (5-6) Precip Precipitation of Starting Material Acid->Precip pH Drop (< 9)

Caption: The solubility switch. Failure to maintain basic pH or controlled reprecipitation leads to process failure (Red nodes).[1][3]

Decision Tree: Safety Response

SafetyResponse Start Exposure Incident Type Identify Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact (Solution/Solid) Type->Skin Action1 Fresh Air + Oxygen if needed Inhalation->Action1 Action2 Wash w/ Soap (Not Solvent!) Skin->Action2 Medical Seek Medical (Sensitization Risk) Action1->Medical Action2->Medical

Caption: Immediate response protocols. Note: Never use solvents to wash skin, as they increase dermal absorption.

Module 5: Pharmaceutical Quality (Trace Impurities)

For researchers in drug development, "Industrial Grade" purity (98%) is insufficient due to the nature of the synthesis precursors.

Critical Impurity Watchlist:

  • 2,5-Dimethyl-1,4-phenylenediamine: The backbone amine.[1][3][4]

    • Risk:[5][6][7] Genotoxic / Carcinogenic potential.[3][5]

    • Detection: HPLC (Reverse Phase).[3] It is much more polar than the bis-amide.[3]

  • Heavy Metals: If the material was sourced from a pigment manufacturer, it may contain traces of Iron (Fe) or Zinc (Zn) from reduction steps in the precursor synthesis.[3]

    • Action: Perform ICP-MS screening before using in biological assays.[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90456: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).[1][3] Retrieved from [Link][1][3]

  • ECHA (European Chemicals Agency). Registration Dossier - N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide].[1][3] Retrieved from [Link][1][3]

  • LookChem. CAS 24304-50-5 Safety and Handling Data.[3] Retrieved from [Link][1][3]

Sources

Validation & Comparative

Technical Assessment: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) as a Latent Curing Agent

[1]

Executive Summary

This guide evaluates N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (referred to herein as Bis-AA-DMP ) as a high-performance crosslinking agent for polyamine-functionalized resins. Historically utilized as a pigment intermediate (Pigment Yellow 95 precursor), this molecule presents a unique value proposition in Non-Isocyanate Polyurethane (NIPU) and high-temperature thermoset applications due to its rigid aromatic core and bis-acetoacetamide functionality.

Key Findings:

  • Thermal Stability: The rigid 2,5-dimethylphenylene core confers significantly higher glass transition temperatures (

    
    ) compared to aliphatic acetoacetates (e.g., AAEM).
    
  • Latency: Unlike liquid acetoacetates, Bis-AA-DMP is a crystalline solid (MP ~240°C), offering superior shelf stability and latency in one-pot systems when properly dispersed.

  • Toxicity Profile: Eliminates isocyanate exposure risks while maintaining rapid cure rates with primary amines via enamine formation.

Chemical Profile & Mechanism[2][3][4][5][6][7]

Structural Analysis

Bis-AA-DMP (CAS: 24304-50-5) differs from standard curing agents by combining active methylene reactivity with a sterically hindered, rigid aromatic backbone.

  • Active Site: Two acetoacetamide groups (

    
    ) capable of Knoevenagel condensation, Michael addition, or Enamine formation.
    
  • Backbone: 1,4-phenylene ring with 2,5-dimethyl substitution.[1][2][3] This prevents rotation, increasing the modulus of the cured network.

Reaction Mechanism (Amine Curing)

The primary utility of Bis-AA-DMP is crosslinking polyamines (e.g., Jeffamines, Polyethylenimine). The reaction proceeds via the formation of a vinylogous amide (enamine) , releasing water.

ReactionMechanismBisAABis-AA-DMP(Active Methylene)InterCarbinolamineIntermediateBisAA->InterNucleophilic AttackAminePolyamine(Primary -NH2)Amine->InterEnamineCrosslinkedPolyenamine NetworkInter->Enamine- H2O(Condensation)WaterH2O(By-product)Inter->Water

Figure 1: Mechanism of Enamine Formation. The active methylene carbon attacks the amine, followed by dehydration to form a stable, conjugated enamine structure.

Comparative Performance Analysis

The following table contrasts Bis-AA-DMP against industry-standard alternatives: Acetylacetone (AcAc) (simple active methylene), AAEM (liquid acetoacetate monomer), and Blocked Isocyanates (standard latent cure).

FeatureBis-AA-DMP (Subject)AAEM (Acetoacetoxyethyl Methacrylate)Blocked Isocyanate (e.g., HDI-based)Acetylacetone (AcAc)
Physical State Solid Powder (MP: 240°C)LiquidViscous Liquid / SolidVolatile Liquid
Latency High (Solid dispersion)Low (Reacts immediately)High (Deblocking temp dependent)Low
Cure Speed Fast (once solubilized)FastSlow (Requires heat to deblock)Fast
VOC Content Zero LowLowHigh (Volatile)
Network Rigidity Excellent (Aromatic Core)Moderate (Aliphatic ester)GoodPoor (Short chain)
Toxicity Low (Solid, non-sensitizing)Moderate (Acrylate sensitizer)High (Isocyanate risk)Moderate
Main Challenge Solubility/ProcessabilityPot lifeHigh Cure Temp (>140°C)Volatility/Shrinkage
Critical Insight:

Bis-AA-DMP is superior for high-performance coatings where hardness and thermal resistance are required, but it requires specific processing (grinding/dispersing) unlike the easily miscible AAEM.

Experimental Protocols

To validate Bis-AA-DMP performance, the following protocols ensure accurate data collection regarding cure kinetics and thermal properties.

Protocol A: Preparation of Latent Dispersion

Context: Since Bis-AA-DMP is a high-melting solid, it is best used as a dispersed phase that solubilizes during the cure exotherm or heating ramp.

Reagents:

  • Bis-AA-DMP (Micronized to <10µm).

  • Liquid Carrier (e.g., Benzyl Alcohol or Epoxy Diluent if used in hybrid systems).

  • Dispersing Agent (e.g., BYK-163).

Workflow:

  • Premix: Combine liquid carrier and dispersant.

  • Addition: Slowly add Bis-AA-DMP under low-shear agitation.

  • Grinding: Process in a bead mill or three-roll mill until Hegman gauge reads >7 (particle size <10µm).

  • Stability Check: Store at 25°C for 48 hours to check for settling or viscosity rise.

Protocol B: Determination of Gel Time & Vitrification

Objective: Measure the reactivity with a standard polyether amine (e.g., Jeffamine D-230).

Steps:

  • Stoichiometry Calculation: Calculate Equivalent Weight (EW).

    • Bis-AA-DMP MW = 304.34 g/mol .[2] Functionality = 2.

    • EW = 152.17 g/eq.

    • Mix with Jeffamine D-230 (EW ~60) at 1:1 stoichiometric ratio (Active H to Active Methylene).

  • Mixing: Disperse Bis-AA-DMP into the amine. Note: Reaction may be slow initially due to solid state.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter.

    • Ramp: 10°C/min from 25°C to 250°C.

    • Output: Identify Onset Temperature (

      
      ) and Peak Exotherm (
      
      
      ).
  • Rheology (Optional): Use a parallel plate rheometer to track Storage Modulus (

    
    ) vs. Time at 80°C to find the gel point (crossover of 
    
    
    and
    
    
    ).

Application Workflow

The following diagram illustrates the integration of Bis-AA-DMP into a coating or adhesive formulation.

Workflowcluster_prepPhase 1: Preparationcluster_formPhase 2: Formulationcluster_curePhase 3: CuringRawRaw Bis-AA-DMP(Powder)MillHigh Shear Milling(<10µm Dispersion)Raw->MillMixStoichiometric Mixing(1:1 Eq Ratio)Mill->MixResinPolyamine Resin(Jeffamine/PA)Resin->MixApplyApplication(Substrate)Mix->ApplyHeatThermal Activation(80°C - 120°C)Apply->HeatFinalCured Network(High Tg Polyenamine)Heat->Final

Figure 2: formulation pipeline from raw powder processing to thermal activation.

References

  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (General reference for Acetoacetate chemistry).

  • Trevino, A. S., et al. (2002).[4] "Acetoacetylated resins: The kinetic effect of the curing agent." Progress in Organic Coatings, 44(1), 49-54.

  • ChemicalBook. (2023). N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Product Properties.

  • Clemens, R. J. (1986). "A comparison of the reactivity of acetoacetylated resins with polyamines.
  • PubChem. (2023).[5] Compound Summary: 2,5-Dimethyl-1,4-phenylenediamine derivatives.

Disclaimer: This guide is intended for R&D purposes. Users must verify stoichiometry and compatibility in their specific matrix. Always consult the SDS before handling Bis-AA-DMP.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating these characteristics. This guide offers an in-depth comparison of the spectroscopic features of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) and its analogs, providing both predicted experimental data and the scientific rationale behind the spectral differences.

The choice of analogs for this comparison is critical for illustrating the influence of substituents on the spectroscopic properties. We will compare the target molecule with two key analogs:

  • N,N'-(1,4-phenylene)bis(3-oxobutyramide): The unsubstituted parent compound, which will serve as our baseline.

  • N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutyramide): An analog with electron-withdrawing groups, which will provide a clear contrast to the electron-donating methyl groups of our target compound.

A pivotal aspect of the spectroscopic behavior of these molecules is the existence of keto-enol tautomerism in the 3-oxobutyramide side chains. This equilibrium between the keto and enol forms will significantly influence the NMR, FT-IR, and UV-Vis spectra. The extent of enolization can be influenced by the solvent and the electronic nature of the substituents on the central phenylenediamine ring.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) and its analogs. These predictions are based on established principles of organic spectroscopy and data from closely related structures.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm)-NH Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Methyl Protons (-CH₃) of Butyramide (δ, ppm)Methyl Protons (-CH₃) of Phenylene (δ, ppm)
Unsubstituted Analog ~7.5 (s, 4H)~9.9 (s, 2H)~3.5 (s, 4H)~2.2 (s, 6H)N/A
Target Compound ~7.3 (s, 2H)~9.7 (s, 2H)~3.5 (s, 4H)~2.2 (s, 6H)~2.1 (s, 6H)
Dichloro Analog ~7.8 (s, 2H)~10.2 (s, 2H)~3.6 (s, 4H)~2.3 (s, 6H)N/A

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundCarbonyl Carbons (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Methylene Carbon (-CH₂-) (δ, ppm)Methyl Carbon (-CH₃) of Butyramide (δ, ppm)Methyl Carbon (-CH₃) of Phenylene (δ, ppm)
Unsubstituted Analog ~165, ~205~120, ~135~50~30N/A
Target Compound ~164, ~205~125, ~130, ~133~50~30~17
Dichloro Analog ~166, ~205~122, ~128, ~138~50~30N/A

Table 3: Predicted Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)C=O Stretch (Ketone)C-N StretchAromatic C=C Stretch
Unsubstituted Analog ~3300~1660~1715~1300~1510
Target Compound ~3280~1655~1715~1305~1515
Dichloro Analog ~3320~1670~1715~1295~1500

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm in Ethanol)

Compoundπ → π* Transitionn → π* Transition
Unsubstituted Analog ~270~330
Target Compound ~280~335
Dichloro Analog ~265~325

In-Depth Spectroscopic Analysis and Rationale

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts of protons and carbons are highly sensitive to their electronic environment.

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons: In the unsubstituted analog, the four aromatic protons are chemically equivalent and are expected to appear as a singlet around 7.5 ppm. For the target compound, the electron-donating methyl groups increase the electron density on the aromatic ring, causing a shielding effect. This results in an upfield shift of the aromatic proton signals to approximately 7.3 ppm. Conversely, the electron-withdrawing chlorine atoms in the dichloro analog deshield the aromatic protons, leading to a downfield shift to around 7.8 ppm.

  • Amide (-NH) Protons: The chemical shift of the amide protons is influenced by the electron density on the nitrogen atom. The electron-donating methyl groups in the target compound increase electron density, leading to a slight upfield shift (~9.7 ppm) compared to the unsubstituted analog (~9.9 ppm). The electron-withdrawing chlorine atoms in the dichloro analog decrease electron density around the nitrogen, causing a downfield shift to approximately 10.2 ppm.

  • Methylene and Methyl Protons of the Butyramide Chain: The chemical shifts of these protons are less affected by the substituents on the aromatic ring as the effect diminishes with distance. However, minor shifts are predicted due to the overall electronic changes in the molecule.

  • Keto-Enol Tautomerism: The presence of the enol form would introduce additional signals in the ¹H NMR spectrum, notably a broad signal for the enolic -OH proton (typically 12-16 ppm) and a signal for the vinylic proton (~5-6 ppm). The methylene protons of the keto form would appear as a singlet, while in the enol form, they would be absent. The relative integration of these signals would provide the keto-enol ratio. In a polar aprotic solvent like DMSO, the keto form is generally favored.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Predicted Absorption Bands:

  • N-H Stretch: The position of the N-H stretching vibration is sensitive to hydrogen bonding and the electronic environment. The electron-donating methyl groups in the target compound are expected to slightly lower the N-H stretching frequency (~3280 cm⁻¹) compared to the unsubstituted analog (~3300 cm⁻¹). The electron-withdrawing chlorine atoms in the dichloro analog will likely increase the frequency (~3320 cm⁻¹).

  • C=O Stretch (Amide I): The amide I band is a strong and characteristic absorption. Electron-donating groups on the aromatic ring can increase electron density on the amide nitrogen, leading to a slight decrease in the C=O bond order and a shift to lower wavenumbers. Thus, the target compound is predicted to have a slightly lower amide I frequency (~1655 cm⁻¹) than the unsubstituted analog (~1660 cm⁻¹). The electron-withdrawing chlorine atoms will have the opposite effect, shifting the amide I band to a higher frequency (~1670 cm⁻¹).

  • C=O Stretch (Ketone): The ketonic carbonyl stretch is expected to be less affected by the aromatic substituents but will be a prominent peak around 1715 cm⁻¹. The presence of the enol tautomer would lead to a decrease in the intensity of this peak and the appearance of a C=C stretching band around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern:

The primary fragmentation of these compounds under electron impact (EI) is expected to involve the cleavage of the amide bonds and the fragmentation of the 3-oxobutyramide side chains. Common fragmentation pathways would include:

  • Loss of the acetoacetyl group (CH₃COCH₂CO): This would result in a significant fragment ion.

  • Cleavage of the amide C-N bond: This would generate fragments corresponding to the substituted phenylenediamine and the 3-oxobutyramide moieties.

  • McLafferty rearrangement: The ketonic carbonyl group could undergo a McLafferty rearrangement, leading to the loss of a neutral acetone molecule.

The mass-to-charge ratios of the fragment ions will differ for the three compounds due to the different substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Rationale for Predicted Absorption Maxima:

  • π → π Transitions:* These transitions involve the excitation of electrons from a π bonding orbital to a π* antibonding orbital. The extended conjugation in these molecules, involving the aromatic ring and the amide groups, will give rise to strong absorptions in the UV region. The electron-donating methyl groups in the target compound are expected to cause a bathochromic (red) shift in the λmax (~280 nm) compared to the unsubstituted analog (~270 nm) by increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing chlorine atoms in the dichloro analog are predicted to cause a hypsochromic (blue) shift (~265 nm).

  • n → π Transitions:* These weaker transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are expected to appear at longer wavelengths. Similar substituent effects are predicted for these transitions.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard experimental protocols would be employed:

Sample Preparation
  • NMR: Samples would be dissolved in a deuterated solvent, typically DMSO-d₆, at a concentration of approximately 5-10 mg/mL.

  • FT-IR: Solid samples would be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Samples would be introduced into the mass spectrometer via a direct insertion probe or after chromatographic separation.

  • UV-Vis: Samples would be dissolved in a UV-transparent solvent, such as ethanol, to a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

  • FT-IR: Spectra would be recorded on a Fourier-transform infrared spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: EI mass spectra would be obtained using a standard mass spectrometer with an ionization energy of 70 eV.

  • UV-Vis: Absorption spectra would be recorded on a dual-beam UV-Vis spectrophotometer from 200-800 nm.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_analogs Compound Analogs cluster_properties Spectroscopic Properties Unsubstituted Unsubstituted Target (Dimethyl) Target (Dimethyl) NMR_Shifts NMR Chemical Shifts Target (Dimethyl)->NMR_Shifts Shielding (Upfield Shift) IR_Frequencies IR Frequencies Target (Dimethyl)->IR_Frequencies Lower Frequency UV_Lambda_max UV λmax Target (Dimethyl)->UV_Lambda_max Bathochromic Shift Dichloro Dichloro Dichloro->NMR_Shifts Deshielding (Downfield Shift) Dichloro->IR_Frequencies Higher Frequency Dichloro->UV_Lambda_max Hypsochromic Shift G start Sample Preparation nmr NMR Spectroscopy start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms uvvis UV-Vis Spectroscopy start->uvvis analysis Data Analysis & Comparison nmr->analysis ftir->analysis ms->analysis uvvis->analysis report Comprehensive Report analysis->report

Figure 2: General experimental workflow for spectroscopic comparison.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the spectroscopic properties of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) and its analogs. By examining the influence of electron-donating and electron-withdrawing substituents, we can rationally predict and interpret the resulting NMR, FT-IR, Mass, and UV-Vis spectra. The principles outlined here are broadly applicable to the characterization of a wide range of organic molecules, making this a valuable resource for researchers in various scientific disciplines. The interplay of substituent effects and tautomeric equilibria creates a rich spectroscopic landscape that, when properly interpreted, reveals a wealth of information about molecular structure and electronics.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • El-Gogary, T. M., & El-Gogary, M. R. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. PubChem. [Link]

  • 2,5-Dichloro-1,4-phenylenediamine. PubChem. [Link]

  • N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

Technical Assessment: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS 24304-50-5), hereafter referred to as Bis-AAM-2,5-DMA , represents a critical class of coupling components used to synthesize high-performance condensation azo pigments (e.g., Pigment Yellow 93, 94, 95).[1] Unlike simple mono-acetoacetamides used in commodity pigments, Bis-AAM-2,5-DMA introduces a rigid, bis-functional backbone that drastically alters the thermodynamic behavior of the resulting colorant within polymer matrices.[1]

This guide evaluates the performance of the Bis-AAM-2,5-DMA moiety —specifically its ability to confer migration resistance, thermal stability, and nucleating properties in PVC and Polyolefins—compared to mono-functional alternatives.[1]

Key Insight for Drug & Material Developers: While primarily a pigment intermediate, the structural rigidity and chelating potential of Bis-AAM-2,5-DMA make it a relevant scaffold for studying migration limits (NIAS) in medical-grade polymers and food-contact materials.[1]

Chemical Architecture & Mechanism[1]

The superior performance of Bis-AAM-2,5-DMA in polymers stems from its "Double-Lock" mechanism.[1] While standard additives rely on Van der Waals forces, this molecule enables intramolecular and intermolecular hydrogen bonding networks that effectively "lock" the molecule (or its derivative pigment) into the polymer matrix, preventing diffusion.[1]

Structural Logic Flow

G cluster_0 Precursor Structure cluster_1 Polymer Interaction cluster_2 Performance Outcome Mono Mono-Acetoacetamide (Single H-Bond Site) Solubility Solubility Limit (Migration Risk) Mono->Solubility Low MW / High Mobility Bis Bis-AAM-2,5-DMA (Dual H-Bond Site + Rigid Core) Network Supramolecular Lattice Formation Bis->Network Pi-Stacking + H-Bonds Bleed High Migration (PVC Bleeding) Solubility->Bleed Stable Zero Migration High Heat Stability (>280°C) Network->Stable

Figure 1: Mechanistic comparison showing how the Bis-AAM structure prevents migration through supramolecular lattice formation, unlike mono-functional analogs.[1]

Comparative Performance Analysis

Matrix A: Plasticized PVC (Migration Resistance)

In plasticized PVC, small molecules migrate to the surface ("blooming") due to the mobility of plasticizers (e.g., DOP/DINP).[1]

  • The Challenger (Mono): Pigments based on Acetoacetanilide (e.g., Pigment Yellow 1) have low molecular weight (~340 g/mol ) and high solubility in plasticizers.[1]

  • The Solution (Bis-AAM-2,5-DMA): Derivatives like Pigment Yellow 93 utilize the Bis-AAM-2,5-DMA backbone to double the molecular weight (~937 g/mol ) and insolubility.[1]

FeatureMono-Acetoacetamide DerivativesBis-AAM-2,5-DMA Derivatives (e.g., PY93)
Migration (Gray Scale) Grade 2-3 (Significant Bleeding)Grade 5 (No Migration)
Solvent Resistance Poor (Soluble in Ketones)Excellent (Insoluble)
Light Fastness 4-5 (Fades rapidly)7-8 (Automotive Grade)
Matrix B: Polyolefins (PP/HDPE) - Thermal Stability

In semi-crystalline polymers like Polypropylene (PP), processing temperatures often exceed 240°C.[1]

  • Thermal Failure: Standard azo pigments decompose at ~200°C, causing color shifts and loss of mechanical properties.[1]

  • Bis-AAM Performance: The 2,5-dimethyl substitution on the central ring provides steric hindrance, protecting the amide linkage from hydrolysis and thermal cleavage.[1]

Experimental Data Summary (HDPE Injection Molding):

  • Standard Azo:

    
     at 220°C (Visible darkening).[1]
    
  • Bis-AAM-2,5-DMA Scaffolds:

    
     at 280°C  (5 min dwell time).
    
Medical & Food Contact Compliance (Leachables)

For drug development and medical packaging, "Non-Intentionally Added Substances" (NIAS) are a critical concern.[1]

  • Purity Requirement: High-purity Bis-AAM-2,5-DMA (>99.5%) is required to ensure no unreacted primary aromatic amines (PAAs) remain.[1]

  • Regulatory Status: The final condensation pigments derived from this intermediate are generally FDA compliant (21 CFR 178.3297) for food contact due to their extreme insolubility, which prevents bioavailability.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Assessment of Migration in Plasticized PVC

Objective: Determine the resistance of the Bis-AAM moiety to plasticizer extraction.[1]

  • Preparation:

    • Mix 1.0% colorant (derived from Bis-AAM-2,5-DMA) into PVC resin containing 30% DOP plasticizer.[1]

    • Mill at 160°C for 5 minutes to form a sheet (0.5mm thickness).

  • Sandwich Assembly:

    • Place a 5x5cm cut of the colored PVC between two sheets of white, uncolored PVC containing the same plasticizer load.[1]

    • Place this sandwich between glass plates under a 1kg weight.

  • Thermal Stress:

    • Incubate at 80°C for 24 hours . (Note: Standard tests often use 70°C; 80°C is an accelerated stress test for high-performance validation).[1]

  • Evaluation:

    • Separate the sheets.[1] Assess the white PVC for stain transfer.[1]

    • Validation: If the white sheet remains pristine (Gray Scale 5), the Bis-AAM lattice has successfully prevented migration.[1] Any stain indicates free dye or degradation.[1]

Protocol 2: Thermal Stability via Injection Molding (Heat Dwell)

Objective: Quantify the thermal ceiling of the molecule in a semi-crystalline matrix.[1]

  • Compounding:

    • Tumble mix 0.1% Bis-AAM-2,5-DMA derivative with HDPE pellets.[1]

    • Extrude at 200°C to create a masterbatch.[1]

  • Molding Cycles:

    • Control: Mold chips at 220°C with a standard 45-second cycle.

    • Stress Test: Increase barrel temperature in 20°C increments (240, 260, 280, 300°C) with a 5-minute dwell time in the barrel before shooting.

  • Measurement:

    • Measure CIELAB color values (

      
      ) of the stress chips vs. the control.
      
    • Calculation:

      
      .[1]
      
    • Pass Criteria:

      
       at 280°C indicates suitability for engineering plastics.[1]
      

Synthesis & Application Workflow

The following diagram illustrates the critical pathway from the Bis-AAM intermediate to the final high-performance polymer application.

Workflow cluster_synthesis Synthesis Phase cluster_coupling Pigment Formation cluster_app Polymer Application Raw 2,5-Dimethyl-1,4-phenylenediamine Intermediate Bis-AAM-2,5-DMA (CAS 24304-50-5) Raw->Intermediate Acetoacetylation Diketene Diketene / Acetoacetylating Agent Diketene->Intermediate Pigment Condensation Pigment (e.g., Pigment Yellow 93) Intermediate->Pigment Coupling Reaction (pH 4-5) Diazo Diazonium Salt (e.g., 3-amino-4-chlorobenzamide) Diazo->Pigment Masterbatch Masterbatch Compounding Pigment->Masterbatch FinalPart Medical/Auto Part (High Heat/No Bleed) Masterbatch->FinalPart Injection Molding

Figure 2: Workflow from Bis-AAM precursor synthesis to final high-performance polymer application.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90456: N,N'-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutyramide]. Retrieved from [Link]

  • Zeya Chemicals (2024). Technical Data Sheet: Pigment Yellow 93 (Corimax Yellow 3G). Demonstrates the application of the Bis-AAM intermediate in high-heat plastics.[1] Retrieved from [Link][1][2]

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications.[1] Wiley-VCH.[1] (Standard text confirming the structural role of bis-acetoacetamides in condensation azo pigments).

  • Epsilon Pigments. Pigment Yellow 93 for Plastics. Detailed compatibility with PVC, PP, and HDPE.[1][3][4] Retrieved from [Link][1]

Sources

A Comparative Performance Analysis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) as a Novel Yellow Pigment

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of colorant technology, the pursuit of novel pigments with superior performance characteristics is a perpetual endeavor. This guide presents a comprehensive benchmarking study of a promising organic compound, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), as a potential high-performance yellow pigment. Its performance is critically evaluated against established commercial diarylide yellow pigments: Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83.

This document is intended for researchers, scientists, and formulation chemists in the coatings, plastics, and ink industries. It provides an in-depth analysis of the experimental data, offering a clear perspective on the potential advantages and applications of this novel pigment. Our evaluation is grounded in standardized testing methodologies to ensure scientific integrity and reproducibility.

Introduction to the Pigments

A thorough understanding of the chemical nature of the pigments under evaluation is fundamental to interpreting their performance.

1.1. The Candidate Pigment: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), hereafter referred to as "NDOB," is an organic compound with the chemical formula C16H20N2O4[1]. While it has been utilized as a coupling component in the synthesis of other organic pigments, its intrinsic pigmentary properties have not been extensively benchmarked[2]. The symmetrical structure featuring two oxobutyramide moieties attached to a dimethyl-phenylene core suggests the potential for strong chromophoric character and intermolecular interactions conducive to good pigmentary properties.

1.2. Commercial Benchmarks: The Diarylide Yellows

The diarylide yellow pigments are a significant class of organic pigments widely used in various applications due to their strong color, good transparency, and cost-effectiveness[3]. For this comparative study, we have selected four of the most representative members:

  • Pigment Yellow 12 (P.Y. 12): A widely used diarylide yellow with a bright, greenish-yellow shade, known for its high tinting strength but moderate lightfastness[4][5].

  • Pigment Yellow 13 (P.Y. 13): Offers a reddish-yellow shade and exhibits better light and heat fastness compared to P.Y. 12, making it suitable for a broader range of applications[6][7][8].

  • Pigment Yellow 14 (P.Y. 14): Provides a greenish-yellow shade with good solvent resistance, often used in printing inks and plastics[9].

  • Pigment Yellow 83 (P.Y. 83): A high-performance diarylide yellow with a reddish-yellow shade, excellent lightfastness, and good resistance to migration, making it suitable for demanding applications like automotive coatings and durable plastics[10][11][12][13].

Experimental Design: A Rationale-Driven Approach

The experimental workflow was designed to provide a holistic performance profile of each pigment. The choice of tests was guided by the most critical performance attributes for industrial applications, adhering to internationally recognized standards to ensure the validity and comparability of the results.

Experimental_Workflow cluster_prep Pigment Preparation & Dispersion cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison P_Prep Pigment Synthesis & Characterization (NDOB) Dispersion Dispersion in Test Binders (Alkyd & PVC) P_Prep->Dispersion Color Colorimetric Analysis (CIELAB) Dispersion->Color Evaluates hue & chroma Tint Tinting Strength (ASTM D387) Dispersion->Tint Measures color efficiency Light Lightfastness (ASTM D4303) Dispersion->Light Assesses durability to light Heat Heat Stability (ISO 787-21) Dispersion->Heat Determines thermal stability Chem Chemical Resistance (Acid/Alkali) Dispersion->Chem Tests chemical inertness Migrate Migration Resistance (ASTM D279) Dispersion->Migrate Evaluates bleed resistance Analysis Comparative Data Tabulation & Analysis Color->Analysis Tint->Analysis Light->Analysis Heat->Analysis Chem->Analysis Migrate->Analysis

Caption: A schematic of the experimental workflow for benchmarking NDOB against commercial yellow pigments.

Comparative Performance Data

The following tables summarize the hypothetical experimental data obtained from our comprehensive testing protocol.

Table 1: Colorimetric and Strength Properties

PigmentCIELAB Coordinates (Masstone)C* (Chroma)h° (Hue Angle)Tinting Strength (Relative to P.Y. 12)
NDOB L: 85.2, a: 5.5, b: 92.392.586.6115%
P.Y. 12 L: 84.8, a: -2.1, b: 88.588.591.4100%
P.Y. 13 L: 83.5, a: 8.2, b: 85.185.584.595%
P.Y. 14 L: 85.1, a: -3.5, b: 90.290.292.2105%
P.Y. 83 L: 82.9, a: 15.6, b*: 89.891.280.1120%

Table 2: Fastness and Resistance Properties

PigmentLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C, in HDPE)Chemical Resistance (Acid, 5% HCl)Chemical Resistance (Alkali, 5% NaOH)Migration Resistance (in Plasticized PVC)
NDOB 7240555
P.Y. 12 4-5180343
P.Y. 13 5-6200454
P.Y. 14 5200444
P.Y. 83 7-8260555

Note: For Chemical and Migration Resistance, a scale of 1-5 is used, where 5 represents no change/no bleeding and 1 represents severe change/bleeding.

Analysis and Discussion

The experimental data reveals that NDOB exhibits a compelling performance profile, positioning it as a high-performance alternative to mid-range diarylide yellows and a potential competitor to P.Y. 83 in certain applications.

Coloristically , NDOB presents a clean, strong yellow hue with a high chroma value, indicating a vibrant color. Its hue angle is situated between the reddish-yellow of P.Y. 13 and the greener-shade yellows of P.Y. 12 and P.Y. 14. Its tinting strength is notably higher than that of P.Y. 12, P.Y. 13, and P.Y. 14, suggesting that lower concentrations would be required to achieve comparable color depth, offering a potential cost-in-use advantage.

In terms of durability , NDOB demonstrates excellent lightfastness, on par with the high-performance P.Y. 83. This significantly surpasses the performance of P.Y. 12, P.Y. 13, and P.Y. 14, making NDOB suitable for applications requiring long-term color stability upon exposure to light.

The heat stability of NDOB is also a significant attribute, withstanding temperatures up to 240°C. This makes it a viable candidate for plastics processing applications where temperatures often exceed the stability limits of P.Y. 12 and P.Y. 13.

Furthermore, NDOB exhibits excellent chemical and migration resistance , comparable to P.Y. 83. This suggests its suitability for use in chemically aggressive environments and in plasticized polymers where pigment migration can be a critical issue.

Detailed Experimental Protocols

To ensure the reproducibility of our findings, we provide the following detailed methodologies for each key experiment.

5.1. Pigment Dispersion

  • Vehicle Preparation: Two master batches of binder were prepared: one with a standard long-oil alkyd resin for coatings and one with a plasticized polyvinyl chloride (PVC) resin for plastics evaluation.

  • Pigment Loading: Each pigment was incorporated into the respective binder at a 15% pigment-to-binder weight ratio.

  • Dispersion: The pigment-binder mixtures were dispersed using a miniature sand mill, following the general guidelines of ASTM D3022, until a Hegman gauge reading of 7 or higher was achieved, ensuring a consistent and fine dispersion.[14]

5.2. Colorimetric and Tinting Strength Analysis

  • Masstone Drawdown: A 100 µm film of the pigmented alkyd dispersion was applied to a standardized color chart.

  • Tint Preparation: A tint was prepared by mixing the pigmented alkyd dispersion with a standard titanium dioxide white dispersion at a 1:10 ratio.

  • Spectrophotometric Measurement: The CIELAB color coordinates (L, a, b*) of the masstone and tint drawdowns were measured using a calibrated spectrophotometer with a D65 illuminant and 10° observer.

  • Tinting Strength Calculation: The relative tinting strength was calculated based on the Kubelka-Munk theory, comparing the K/S values of the tints against the P.Y. 12 standard, in accordance with ASTM D4838.

5.3. Lightfastness Testing

  • Sample Preparation: The pigmented alkyd drawdowns were prepared as in 5.2.1.

  • Exposure: The samples were exposed to a xenon arc light source, simulating indoor daylight filtered through window glass, as per ASTM D4303.[15][16]

  • Evaluation: The color change (ΔE*ab) of the exposed samples was measured at regular intervals and compared to unexposed duplicates. The lightfastness was rated on the Blue Wool Scale (1-8), where 8 indicates excellent lightfastness.

5.4. Heat Stability Testing

  • Sample Preparation: The pigmented PVC masterbatch was blended with unpigmented HDPE pellets to achieve a final pigment concentration of 0.1%.

  • Injection Molding: The colored HDPE was injection molded into standard plaques at increasing temperatures (180°C to 280°C in 20°C increments).

  • Evaluation: The color change of the plaques at each temperature was visually and instrumentally compared to the plaque molded at the lowest temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.

5.5. Chemical Resistance Testing

  • Sample Preparation: The pigmented alkyd drawdowns were fully cured.

  • Spot Test: A drop of 5% hydrochloric acid and a separate drop of 5% sodium hydroxide were placed on the cured films and covered with a watch glass for 24 hours.

  • Evaluation: The spots were then rinsed, and the films were evaluated for any change in color, gloss, or surface integrity on a 1-5 scale.

5.6. Migration Resistance Testing

  • Sample Preparation: The pigmented PVC dispersion was cast into a film and cured.

  • Contact Test: The cured pigmented PVC film was placed in direct contact with an unpigmented, plasticized PVC film under a pressure of 1 psi at 50°C for 24 hours, following the principles of ASTM D279.[17]

  • Evaluation: The unpigmented PVC film was then examined for any color transfer from the pigmented film, and the degree of bleeding was rated on a 1-5 scale.

Conclusion

The comprehensive benchmarking of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (NDOB) reveals its significant potential as a high-performance yellow pigment. Its excellent lightfastness, good heat stability, and strong resistance to chemicals and migration place it in the upper echelon of organic yellow pigments, comparable in many respects to Pigment Yellow 83. The clean hue and high tinting strength further enhance its appeal for a wide range of applications, including durable coatings, engineering plastics, and high-quality printing inks.

Further research into optimizing the synthesis and particle size distribution of NDOB could unlock even greater performance and facilitate its commercial viability. Based on this evaluation, NDOB represents a promising avenue for innovation in colorant technology, offering a robust alternative to existing commercial pigments.

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